Benzeneethanamine, N-(phenylmethylene)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-N-(2-phenylethyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBAKFDIGIHHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341871 | |
| Record name | N-Benzylidenephenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3240-95-7 | |
| Record name | N-Benzylidenephenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylidenephenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzeneethanamine, N-(phenylmethylene)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzeneethanamine, N-(phenylmethylene)-, a significant imine compound. The document details the core synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Benzeneethanamine, N-(phenylmethylene)-, also known as N-benzylidene-2-phenylethanamine, is a Schiff base formed from the condensation reaction between phenethylamine and benzaldehyde.[1][2] Imines are characterized by a carbon-nitrogen double bond and are pivotal intermediates in organic synthesis and various biological processes.[3][4] This guide explores the prevalent methods for the synthesis of this compound, offering detailed procedural insights.
Core Synthesis Methodology: Imine Condensation
The primary route for the synthesis of Benzeneethanamine, N-(phenylmethylene)- is the condensation reaction of a primary amine (phenethylamine) with an aldehyde (benzaldehyde).[3] This reversible reaction, often acid-catalyzed, proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine.[3][4]
The general reaction is as follows:
Phenethylamine + Benzaldehyde ⇌ Benzeneethanamine, N-(phenylmethylene)- + Water
To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[5][6]
Synthesis Methods and Experimental Data
Several methods have been employed for the synthesis of imines, with variations in solvents, catalysts, and reaction conditions. Below is a summary of common approaches applicable to the synthesis of Benzeneethanamine, N-(phenylmethylene)-.
| Method | Solvents | Catalyst/Reagent | Temperature | Reaction Time | Yield (%) | Notes |
| Azeotropic Distillation | Toluene | None (or acid catalyst) | Reflux | 1 - 3 hours | >90 | Water is removed as an azeotrope with toluene, collected in a Dean-Stark trap.[5][6] |
| Solvent-Free/Neat Reaction | None | None | Ambient or Heat | Minutes to hours | High | Water is removed under reduced pressure. This method is environmentally friendly.[7] |
| Reaction in Dichloromethane | Dichloromethane | Magnesium Sulfate | Room Temp. | ~1 hour | Good | Magnesium sulfate acts as a dehydrating agent to remove the water formed during the reaction.[8] |
| Reaction in Methanol | Methanol | None (or acid catalyst) | Room Temp. | ~6 hours | - | A common solvent for imine formation, though water is not actively removed.[9] |
Detailed Experimental Protocols
Method 1: Azeotropic Distillation in Toluene
This protocol is adapted from a similar imine synthesis.[5]
Materials:
-
Phenethylamine
-
Benzaldehyde
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add equimolar amounts of phenethylamine and benzaldehyde.
-
Add toluene as the solvent (approximately 5-10 mL per gram of reactants).
-
Assemble the Dean-Stark apparatus and a condenser with the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue reflux until no more water is collected (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting oily residue is the crude Benzeneethanamine, N-(phenylmethylene)-. Further purification can be achieved by distillation or chromatography if necessary.
Method 2: Reaction in Dichloromethane with a Dehydrating Agent
This protocol is based on a general procedure for imine synthesis.[8]
Materials:
-
Phenethylamine
-
Benzaldehyde
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve phenethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of benzaldehyde to the stirred solution.
-
After the addition is complete, add anhydrous magnesium sulfate to the reaction mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for approximately 1 hour.
-
Filter the mixture to remove the magnesium sulfate.
-
Evaporate the dichloromethane from the filtrate under reduced pressure to obtain the crude product.
Visualizations
Synthesis Pathway of Benzeneethanamine, N-(phenylmethylene)-
Caption: General synthesis pathway for Benzeneethanamine, N-(phenylmethylene)-.
Experimental Workflow for Azeotropic Synthesis
Caption: Experimental workflow for the azeotropic synthesis method.
References
- 1. Benzeneethanamine, N-(phenylmethylene)- [webbook.nist.gov]
- 2. N-benzylidene-2-phenylethanamine | C15H15N | CID 576350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]
- 8. Solved The Synthesis of an Imine Lab Introduction: The | Chegg.com [chegg.com]
- 9. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of N-benzylidenephenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-benzylidenephenethylamine, a Schiff base derived from the condensation of benzaldehyde and phenethylamine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of this compound. The guide details its molecular and physical properties, provides an experimental protocol for its synthesis and characterization, and explores its potential biological activities and signaling pathways.
Core Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₅H₁₅N | - |
| Molecular Weight | 209.29 g/mol | - |
| Appearance | Predicted: Pale yellow oil or low-melting solid | Based on analogous Schiff bases. |
| Melting Point | Not experimentally determined | Likely a low-melting solid. For comparison, N-benzylideneaniline has a melting point of 51-54 °C. |
| Boiling Point | Predicted: >300 °C at 760 mmHg | High boiling point is expected due to the molecular weight and aromatic nature. |
| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether) | The non-polar nature of the benzyl and phenethyl groups suggests poor aqueous solubility. |
| pKa (of conjugate acid) | Predicted: ~5-7 | The imine nitrogen is weakly basic. This value is an estimation and can be influenced by the solvent. |
| LogP (Octanol-Water Partition Coefficient) | Predicted: ~4.5 | This high value indicates a strong lipophilic character, suggesting good potential for crossing biological membranes. |
Note: Predicted values are derived from computational models and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of N-benzylidenephenethylamine
The synthesis of N-benzylidenephenethylamine is a straightforward condensation reaction between phenethylamine and benzaldehyde. The following protocol is a general method that can be optimized for scale and purity requirements.
Materials:
-
Phenethylamine
-
Benzaldehyde
-
Ethanol (or other suitable solvent like methanol or toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
The reaction is often exothermic and can proceed at room temperature. For increased reaction rate, the mixture can be gently heated to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dry the solution over anhydrous magnesium sulfate or sodium sulfate to remove the water formed during the reaction.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzylidenephenethylamine.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Characterization
The identity and purity of the synthesized N-benzylidenephenethylamine can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic peaks for the aromatic protons of the benzyl and phenethyl groups, the ethyl chain protons, and a singlet for the imine proton (-N=CH-) typically in the range of 8.0-8.5 ppm.
-
¹³C NMR will show distinct signals for the aromatic carbons and the aliphatic carbons of the ethyl bridge, as well as a characteristic signal for the imine carbon (-N=CH-) in the range of 160-170 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band in the region of 1620-1650 cm⁻¹ is indicative of the C=N stretching vibration of the imine group.
-
Bands corresponding to C-H stretching of the aromatic and aliphatic groups will also be present.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of N-benzylidenephenethylamine (m/z = 209.29).
-
Characteristic fragmentation patterns can further confirm the structure.
-
Biological Activity and Signaling Pathways
The biological activity of N-benzylidenephenethylamine is not extensively studied; however, its structural components, phenethylamine and a benzyl group, are present in numerous biologically active molecules. Phenethylamine is an endogenous trace amine that acts as a central nervous system stimulant.[1] It is a substrate for the trace amine-associated receptor 1 (TAAR1) and can modulate monoaminergic neurotransmission.[1]
The addition of the N-benzylidene group creates a more lipophilic molecule, which may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets. It is plausible that N-benzylidenephenethylamine could act as a prodrug, being hydrolyzed in vivo to release phenethylamine and benzaldehyde. Alternatively, the intact molecule may possess its own unique pharmacological profile.
Given the relationship of phenethylamines to monoaminergic systems, a potential signaling pathway for N-benzylidenephenethylamine could involve the modulation of dopamine, norepinephrine, and serotonin pathways. The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.
Caption: Experimental workflow for elucidating the biological activity of N-benzylidenephenethylamine.
Based on the known pharmacology of phenethylamine, a plausible signaling pathway that could be modulated by N-benzylidenephenethylamine (either directly or via its hydrolysis product) involves the Trace Amine-Associated Receptor 1 (TAAR1), which subsequently influences the activity of the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).
Caption: Putative signaling pathway of N-benzylidenephenethylamine via TAAR1 and monoamine transporters.
Conclusion
N-benzylidenephenethylamine is a molecule with interesting physicochemical properties, particularly its lipophilicity, which suggests potential for good bioavailability and central nervous system penetration. While experimental data is limited, this guide provides a solid foundation for researchers interested in synthesizing, characterizing, and evaluating the biological activity of this compound. Further investigation into its pharmacology is warranted to determine its potential as a novel therapeutic agent or research tool.
References
An In-Depth Technical Guide to the Structural Characterization of N-benzylidenephenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core analytical techniques employed in the structural characterization of N-benzylidenephenethylamine, a significant scaffold in medicinal chemistry and organic synthesis. This document outlines detailed experimental protocols, presents key quantitative data in accessible formats, and illustrates the logical workflow of the characterization process.
Synthesis of N-benzylidenephenethylamine
The synthesis of N-benzylidenephenethylamine is typically achieved through the condensation reaction between phenethylamine and benzaldehyde. A common and effective method is reductive amination.[1]
Experimental Protocol: Synthesis via Reductive Amination[1]
-
Imine Formation: To a suspension of phenethylamine hydrochloride (1.0 mmol) and benzaldehyde (1.1 equiv) in ethanol (10 mL), triethylamine (1.0 equiv) is added. The reaction mixture is stirred at room temperature until the formation of the imine is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).
-
Reduction: Sodium borohydride (NaBH₄, 2.0 mmol) is carefully added to the reaction mixture. The stirring is continued for an additional 30 minutes.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between dichloromethane (CH₂Cl₂) and water (30 mL, 1:1). The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂ (15 mL each).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-benzylidenephenethylamine. Further purification can be achieved by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of N-benzylidenephenethylamine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of N-benzylidenephenethylamine in solution. Both ¹H and ¹³C NMR are essential for a complete assignment. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). The data is based on the analysis of N-benzylidenebenzylamine, a closely related analog.
Table 1: Predicted ¹H NMR Spectral Data for N-benzylidenephenethylamine
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imine proton (-N=CH-) | ~8.3 | Singlet | 1H |
| Aromatic protons | ~7.2 - 7.8 | Multiplet | 10H |
| Methylene protons (-CH₂-N=) | ~3.9 | Triplet | 2H |
| Methylene protons (-CH₂-Ph) | ~3.0 | Triplet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for N-benzylidenephenethylamine
| Carbon Atom | Chemical Shift (δ, ppm) |
| Imine carbon (-N=CH-) | ~162 |
| Aromatic carbons | ~127 - 140 |
| Methylene carbon (-CH₂-N=) | ~62 |
| Methylene carbon (-CH₂-Ph) | ~39 |
-
Sample Preparation: Dissolve approximately 5-10 mg of purified N-benzylidenephenethylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, most notably the characteristic imine (C=N) bond.
Table 3: Key IR Absorption Bands for N-benzylidenephenethylamine
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=N Stretch (Imine) | 1625 - 1645 | Medium to Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For a thin film, a small amount of the neat liquid is pressed between two salt plates. For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 4: Expected Mass Spectrometry Data for N-benzylidenephenethylamine
| Ion | m/z (mass-to-charge ratio) |
| [M]⁺ (Molecular Ion) | 209.12 |
| [M+H]⁺ (Protonated Molecule) | 210.13 |
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
X-ray Crystallography
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Workflow and Logical Relationships
The structural characterization of N-benzylidenephenethylamine follows a logical progression of techniques, each providing complementary information.
References
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, spectroscopic, molecular docking and DFT Studies of two Schiff base ligands derived from DL-1- Phenylethylamine [chemistry.semnan.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. ijcm.du.ac.ir [ijcm.du.ac.ir]
An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of N-Benzylidene-2-phenylethanamine (CAS 3240-95-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-Benzylidene-2-phenylethanamine (CAS 3240-95-7), a Schiff base derived from 2-phenylethylamine and benzaldehyde. While direct and extensive biological studies on this specific molecule are limited, this document synthesizes the available data and provides context by examining the activities of its parent compound, 2-phenylethylamine (PEA), and closely related derivatives. This guide includes detailed experimental protocols for its synthesis and characterization, quantitative data tables, and visualizations of relevant chemical and biological pathways to support further research and development.
Core Chemical and Physical Properties
N-Benzylidene-2-phenylethanamine is an imine that incorporates the biologically relevant phenethylamine scaffold. Its chemical identity and physical characteristics, largely based on computational models, are summarized below.
| Property | Value |
| CAS Number | 3240-95-7 |
| Molecular Formula | C₁₅H₁₅N |
| Molecular Weight | 209.29 g/mol |
| IUPAC Name | N-benzylidene-2-phenylethanamine |
| Synonyms | Phenethylamine, N-benzylidene-; N-Benzylidene-β-phenethylamine |
| Calculated LogP | 3.348 |
| Calculated Water Solubility | log10(WS) = -3.57 mol/L |
| Calculated Boiling Point | 672.64 K |
| Calculated Critical Temperature | 922.22 K |
| Calculated Critical Pressure | 2265.42 kPa |
Synthesis and Characterization: Experimental Protocols
The synthesis of N-Benzylidene-2-phenylethanamine is typically achieved through a condensation reaction, a fundamental method for forming Schiff bases. Below is a representative experimental protocol for its synthesis and characterization.
Experimental Protocol: Synthesis of N-Benzylidene-2-phenylethanamine
Objective: To synthesize N-Benzylidene-2-phenylethanamine via the condensation of 2-phenylethylamine and benzaldehyde.
Materials:
-
2-phenylethylamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (as solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (optional, for reactions requiring heating)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate)
Procedure:
-
Dissolve 1.0 equivalent of 2-phenylethylamine in a minimal amount of ethanol in a round-bottom flask.
-
Add 1.0 equivalent of benzaldehyde to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within minutes to a few hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The product spot should have a different Rf value than the starting materials.
-
Upon completion, the solvent can be removed under reduced pressure (rotary evaporation).
-
The resulting crude product, an oil or solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.
Characterization:
-
Proton NMR (¹H NMR): The structure can be confirmed by ¹H NMR spectroscopy. A characteristic signal for the imine proton (N=CH) is expected to appear as a singlet in the downfield region, typically around 8.3-8.5 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the compound and confirm its molecular weight. The mass spectrum will show a molecular ion peak corresponding to its molecular weight (209.29) and a characteristic fragmentation pattern.
Potential Biological Activities and Signaling Pathways
Direct pharmacological studies on N-Benzylidene-2-phenylethanamine are not widely published. However, its structural components and related molecules provide a basis for postulating its potential biological roles.
Documented and Potential Activities
-
Insect Repellent: A patent has listed CAS 3240-95-7 as a compound with potential use as an insect repellent. This suggests it may interact with olfactory or gustatory receptors in arthropods.
-
Neuromodulatory Activity (Hypothesized): The core of the molecule is 2-phenylethylamine (PEA), an endogenous trace amine with well-documented neuromodulatory effects. PEA acts as a central nervous system stimulant. The N-benzylidene modification could potentially alter its affinity for biological targets, its ability to cross the blood-brain barrier, and its metabolic stability.
-
Cholinesterase Inhibition (Inferred): Studies on the reduced form, N-benzyl-2-phenylethylamine, have shown that derivatives of this structure can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests a potential role for this structural class in modulating cholinergic neurotransmission, a target in neurodegenerative diseases like Alzheimer's.
-
Serotonergic and Dopaminergic Modulation (Inferred): N-benzyl substituted phenethylamines have been investigated for their potent effects on serotonin receptors (5-HT2A/2C) and their ability to alter serotonin and dopamine turnover. While these studies often involve other substitutions on the phenyl rings, they highlight the significant impact of the N-benzyl group on the neuropharmacology of the phenethylamine scaffold.
Hypothetical Signaling Pathway: Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
Given that the parent compound, 2-phenylethylamine, is a known agonist for the Trace Amine-Associated Receptor 1 (TAAR1), it is plausible that N-Benzylidene-2-phenylethanamine or its metabolites could interact with this pathway. Activation of TAAR1 in monoamine neurons leads to a cascade of events that modulates the activity of dopamine and norepinephrine transporters, ultimately affecting neurotransmitter levels in the synapse.
Safety and Toxicology
There is no specific, publicly available safety data sheet (MSDS) or comprehensive toxicological profile for N-Benzylidene-2-phenylethanamine. However, safety data from structurally related N-benzyl amines and phenethylamines suggest that compounds in this class may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound. The toxicological properties have not been fully investigated.
Conclusion and Future Directions
N-Benzylidene-2-phenylethanamine (CAS 3240-95-7) is a readily synthesizable Schiff base of the neuroactive molecule 2-phenylethylamine. While its own biological profile is largely unexplored, its potential as an insect repellent and its structural relationship to known cholinesterase inhibitors and serotonergic/dopaminergic modulators make it an intriguing candidate for further investigation.
Future research should focus on:
-
Pharmacological Screening: A comprehensive screening of N-Benzylidene-2-phenylethanamine against a panel of neurological and other biological targets is warranted.
-
Metabolic Studies: Understanding the in vivo stability of the imine bond and the metabolic fate of the compound is crucial to determining whether its effects are direct or mediated by its breakdown into 2-phenylethylamine and benzaldehyde.
-
Toxicological Evaluation: A thorough assessment of its acute and chronic toxicity is necessary before any further development.
This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of N-Benzylidene-2-phenylethanamine and its derivatives.
The Discovery and Enduring Legacy of N-Substituted Imines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted imines, commonly known in the scientific community as Schiff bases, represent a cornerstone of modern organic chemistry. Characterized by a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group, these compounds have a rich history dating back to the mid-19th century. Their versatility as intermediates in organic synthesis and their prevalence in biological mechanisms have cemented their importance in fields ranging from medicinal chemistry to materials science. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of N-substituted imines, supplemented with detailed experimental protocols, quantitative data, and visualizations of their reactivity.
The Genesis of Imine Chemistry: Hugo Schiff's Discovery
The journey into the world of N-substituted imines began in 1864 with the pioneering work of the Italian chemist Hugo Schiff. He discovered that aromatic aldehydes react with primary amines to form these novel nitrogen-containing compounds.[1] This condensation reaction, which involves the elimination of a water molecule, laid the foundation for a new class of organic compounds and a reaction that would be fundamental in the synthesis of countless molecules.[2] Initially, the precise structure of these compounds was not fully understood, as the concept of the double bond was not yet established.[1] However, Schiff's meticulous work opened the door to a vast area of chemical exploration.
Evolution of Synthetic Methodologies
The classical method for preparing imines, as first described by Schiff, involves the reaction of an aldehyde or ketone with a primary amine.[2][3] This reaction is reversible and often requires acid catalysis and the removal of water to drive the equilibrium towards the formation of the imine.[2] Over the decades, numerous advancements have been made to improve the efficiency, yield, and substrate scope of imine synthesis.
Classical Condensation with Water Removal
The most common and enduring method for synthesizing N-substituted imines is the direct condensation of a primary amine with a carbonyl compound. To achieve high yields, the water formed during the reaction must be removed. The Dean-Stark apparatus is a classic piece of laboratory equipment designed for this purpose, allowing for the azeotropic removal of water with a solvent such as toluene or benzene.[4]
Modern Synthetic Approaches
While the Dean-Stark method remains prevalent, a variety of other techniques have been developed to facilitate imine formation, particularly for sensitive substrates or under milder conditions. These include the use of dehydrating agents like molecular sieves or magnesium sulfate, and the application of Lewis acid catalysts to activate the carbonyl group.[4] More recent innovations include the use of organocatalysts, microwave-assisted synthesis, and even enzymatic methods for the stereoselective production of imines.[5][6]
Quantitative Data on Imine Synthesis
The choice of synthetic method can significantly impact the yield and purity of the resulting N-substituted imine. The following table summarizes representative yields for the synthesis of N-benzylideneaniline, a classic Schiff base, using different methodologies.
| Reactants | Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Benzaldehyde, Aniline | Stirring at RT | None | Ethanol | 84-87 | Organic Syntheses, Coll. Vol. 1, p.80 (1941) |
| Benzaldehyde, Aniline | Reflux | None | Methanol | - | [7] |
| Benzaldehyde, Aniline | Neat, RT | Amberlyst® 15 | None | 98 | PeerJ 2022, 10, e13883 |
| Cyclohexanone, Phenylethylamine | Reflux (Dean-Stark) | p-toluenesulfonic acid | Cyclohexane | 95 | [4] |
Spectroscopic characterization is crucial for confirming the formation of the imine bond. Key diagnostic signals include:
-
FTIR: A characteristic stretching vibration for the C=N bond typically appears in the range of 1690-1640 cm⁻¹. For N-benzylideneaniline, this peak is observed around 1625 cm⁻¹.[7]
-
¹H NMR: The proton on the imine carbon (the azomethine proton) gives a characteristic singlet in the downfield region, typically between δ 8.0 and 10.0 ppm. For N-benzylideneaniline, this signal is found at approximately 10.0 ppm.[7]
-
¹³C NMR: The carbon atom of the C=N double bond is also deshielded and appears in the ¹³C NMR spectrum in the range of δ 160-170 ppm. For N-benzylideneaniline, the azomethine carbon signal is observed at 193.8 ppm.[7]
Detailed Experimental Protocols
Synthesis of N-Benzylideneaniline via Classical Condensation
Materials:
-
Benzaldehyde (1.0 mole, 106 g)
-
Aniline (1.0 mole, 93 g)
-
95% Ethanol (165 mL)
Procedure:
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g of freshly distilled benzaldehyde.
-
With rapid stirring, add 93 g of freshly distilled aniline. An exothermic reaction will occur with the separation of water.
-
Allow the mixture to stand for 15 minutes.
-
Pour the reaction mixture, with vigorous stirring, into a 600-mL beaker containing 165 mL of 95% ethanol.
-
Crystallization should begin within five minutes. Allow the mixture to stand for an additional 10 minutes at room temperature.
-
Place the beaker in an ice-water bath for 30 minutes to complete crystallization.
-
Transfer the solid mass to a large Büchner funnel and filter by suction.
-
Press the crystals to remove excess solvent and air-dry.
-
The expected yield of N-benzylideneaniline is 152-158 g (84-87%), with a melting point of 52°C.[8]
Synthesis of an N-Substituted Imine using a Dean-Stark Apparatus
Materials:
-
Cyclohexanone (0.100 mole, 9.8 g)
-
Phenylethylamine (0.100 mole, 12.1 g)
-
p-toluenesulfonic acid (250 mg)
-
Cyclohexane (100 mL)
Procedure:
-
Combine cyclohexanone, phenylethylamine, and p-toluenesulfonic acid in a round-bottom flask containing cyclohexane.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux.
-
Continue heating until one equivalent of water has been collected in the Dean-Stark trap.
-
Remove the solvent under reduced pressure.
-
Distill the remaining residue under vacuum (140°C at 0.3 mmHg) to yield the pure imine as a colorless oil.
-
The expected yield is approximately 19 g (95%).[4]
The Role of N-Substituted Imines in Reaction Pathways
N-substituted imines are not merely synthetic targets but also crucial intermediates in a variety of complex and named reactions. Their electrophilic carbon atom and the ability of the nitrogen to be protonated make them versatile participants in carbon-carbon and carbon-heteroatom bond-forming reactions.
Schiff Base Formation Mechanism
The formation of a Schiff base from an amine and a carbonyl compound proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. The amine first attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate. This is followed by the elimination of water, often acid-catalyzed, to form the final imine product.
Caption: General mechanism of acid-catalyzed Schiff base formation.
The Staudinger Synthesis of β-Lactams
Discovered by Hermann Staudinger in 1907, this reaction involves the [2+2] cycloaddition of a ketene and an imine to produce a β-lactam.[1] This reaction has been pivotal in the synthesis of β-lactam antibiotics. The mechanism involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate, which then undergoes ring closure.
Caption: The Staudinger synthesis of a β-lactam from an imine and a ketene.
The Povarov Reaction for Tetrahydroquinoline Synthesis
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form a tetrahydroquinoline.[9] This reaction is typically catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the alkene. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the final product.
Caption: Simplified workflow of the Lewis acid-catalyzed Povarov reaction.
Biochemical Significance: Schiff Base Intermediates in Enzymatic Reactions
N-substituted imines, in the form of protonated Schiff bases (iminium ions), are critical intermediates in a number of enzymatic reactions. For instance, in glycolysis, the enzyme aldolase utilizes a lysine residue to form a Schiff base with the substrate, facilitating the cleavage of a carbon-carbon bond. This highlights the evolutionary conservation of this chemical motif in biological catalysis.
Caption: Role of a Schiff base intermediate in the aldolase reaction.
Conclusion
From its discovery by Hugo Schiff over 150 years ago, the N-substituted imine has evolved from a chemical curiosity to an indispensable tool in organic synthesis and a key player in our understanding of biochemical processes. The continuous development of new synthetic methodologies and the elucidation of its role in complex reaction pathways underscore the enduring importance of the Schiff base. For researchers in drug development and other scientific disciplines, a thorough understanding of the chemistry of N-substituted imines is not just beneficial but essential for innovation and discovery.
References
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Povarov reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Benzeneethanamine, N-(phenylmethylene)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzeneethanamine, N-(phenylmethylene)-, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, pharmacology, and drug development.
Chemical Identity
IUPAC Name: N-benzylidene-2-phenylethanamine
Synonyms: [1]
-
Phenethylamine, N-benzylidene-
-
N-Benzylidene-β-phenethylamine
-
N-Benzylidene-β-phenylethylamine
-
N-Benzylidene phenylethylamine
-
Benethamine
-
N-Benzyl-2-phenethylamine
-
N-Benzylphenethylamine
-
Benzeneethanamine, N-(phenylmethyl)-
Physicochemical Properties
A summary of the key physicochemical properties of N-benzylidene-2-phenylethanamine is presented in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N | PubChem |
| Molecular Weight | 209.29 g/mol | PubChem |
| Appearance | Clear light yellow liquid | Guidechem |
| Boiling Point | 143-144 °C at 5 mmHg | ChemBK |
| Density | 1.038 g/mL at 25 °C | ChemBK |
| Refractive Index | n20/D 1.6004 | ChemBK |
| Solubility | Soluble in water, ethanol, and ether. | Wikipedia[2] |
| pKa | 4.63 ± 0.50 (Predicted) | ChemBK |
Synthesis of N-benzylidene-2-phenylethanamine
The synthesis of N-benzylidene-2-phenylethanamine is typically achieved through the condensation reaction between 2-phenylethylamine and benzaldehyde. This reaction, known as imine formation or Schiff base formation, is a well-established method in organic chemistry.
Experimental Protocol: Imine Formation
This protocol is adapted from established procedures for the synthesis of N-benzylamines.[3][4]
Materials:
-
2-Phenylethylamine
-
Benzaldehyde
-
Methanol (or another suitable water-miscible solvent)
-
Palladium on carbon (Pd/C) catalyst (for subsequent reduction if the amine is desired)
-
Hydrogen source (for subsequent reduction)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 100 mmol of 2-phenylethylamine in 100 ml of methanol.
-
While stirring, add 100 mmol of benzaldehyde dropwise to the solution at room temperature (approximately 24°C) over a period of 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 6 hours to ensure the completion of the iminization reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude N-benzylidene-2-phenylethanamine (the imine).
-
Further purification can be achieved through distillation or chromatography if required.
Note: The resulting imine, N-benzylidene-2-phenylethanamine, can be subsequently hydrogenated to form the corresponding secondary amine, N-benzyl-2-phenylethylamine. This is typically achieved by adding a palladium on carbon catalyst to the reaction mixture and exposing it to hydrogen gas.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-benzylidene-2-phenylethanamine.
Biological Activity and Mechanism of Action
Derivatives of N-benzyl-2-phenylethylamine have garnered significant interest in the field of drug discovery, particularly for their potential as neuroactive agents.
Cholinesterase Inhibition
Substituted N-benzyl-2-phenylethanamines have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is central to the treatment of Alzheimer's disease.
The inhibitory activity of these compounds is influenced by the nature and position of substituents on the aromatic rings. For instance, certain halogenated derivatives have shown potent inhibition of AChE and BChE.
Mechanism of Cholinesterase Inhibition Diagram
Caption: Mechanism of acetylcholinesterase inhibition by N-benzyl-2-phenylethylamine derivatives.
Neurochemical Effects
Recent studies on novel N-benzyl-2-phenylethylamine (NBPEA) derivatives have demonstrated their potent neuroactive properties in animal models. These compounds have been shown to modulate locomotion and anxiety-like behavior, as well as affect the turnover of key neurotransmitters such as serotonin and dopamine in the brain.[6] These findings suggest that the N-benzyl-2-phenylethylamine scaffold could be a promising starting point for the development of new therapeutics targeting the central nervous system. Further research, including in silico modeling, points to an overlap in the drug targets of these compounds with conventional serotonergic and antiglutamatergic hallucinogens.[6]
Conclusion
Benzeneethanamine, N-(phenylmethylene)-, and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. This guide has provided a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and an overview of its biological activities, particularly its role as a cholinesterase inhibitor. The information presented herein is intended to support further research and development efforts in this promising area of chemical and pharmacological science.
References
- 1. N-Benzylphenethylamine | C15H17N | CID 65055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of Benzeneethanamine, N-(phenylmethylene)-: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Benzeneethanamine, N-(phenylmethylene)-, also known as N-benzylidene-2-phenylethanamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum of N-benzylidene-2-phenylethanamine is expected to show signals corresponding to the aromatic protons of the two phenyl rings, the ethyl bridge, and the characteristic imine proton. The following data is predicted based on spectra of similar imine compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | Singlet | 1H | Imine proton (-N=CH-) |
| ~7.7 - 7.9 | Multiplet | 2H | Aromatic protons (ortho to C=N) |
| ~7.2 - 7.5 | Multiplet | 8H | Aromatic protons |
| ~3.8 - 4.0 | Triplet | 2H | Methylene protons (-N-CH₂-) |
| ~3.0 - 3.2 | Triplet | 2H | Methylene protons (-CH₂-Ph) |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display distinct signals for the imine carbon, the aromatic carbons, and the aliphatic carbons of the ethyl group. The data below is estimated from known values for related structures like N-benzylideneaniline.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | Imine carbon (-N=CH-) |
| ~125 - 140 | Aromatic carbons |
| ~60 - 65 | Methylene carbon (-N-CH₂-) |
| ~35 - 40 | Methylene carbon (-CH₂-Ph) |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the presence of a strong absorption band for the C=N double bond of the imine group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 - 3100 | Medium | Aromatic C-H stretch |
| ~2850 - 2960 | Medium | Aliphatic C-H stretch |
| ~1620 - 1650 | Strong | Imine C=N stretch |
| ~1450 - 1600 | Medium to Strong | Aromatic C=C stretch |
| ~690 - 770 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of N-benzylidene-2-phenylethanamine is 209.29 g/mol .[2]
| m/z | Relative Intensity | Assignment |
| 209 | Moderate | [M]⁺ (Molecular ion) |
| 208 | High | [M-H]⁺ |
| 118 | High | [C₈H₈N]⁺ |
| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Synthesis of N-benzylidene-2-phenylethanamine
A common method for the synthesis of imines is the condensation reaction between an aldehyde and a primary amine.[3]
-
Reactants: Benzaldehyde (1 equivalent) and 2-phenylethanamine (1 equivalent).
-
Solvent: Absolute ethanol.
-
Procedure:
-
Dissolve equimolar amounts of benzaldehyde and 2-phenylethanamine in absolute ethanol in a round-bottom flask.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 90°, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and 8-16 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with direct infusion, using an ionization technique like electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition (EI mode):
-
Introduce the sample into the ion source.
-
Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).
-
A detector records the abundance of each ion.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
References
solubility of Benzeneethanamine, N-(phenylmethylene)- in organic solvents
An In-depth Technical Guide to the Solubility of Benzeneethanamine, N-(phenylmethylene)- in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzeneethanamine, N-(phenylmethylene)-, also known as N-benzylidene-2-phenylethanamine, is a Schiff base, a class of compounds characterized by the C=N double bond. The solubility of this imine in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in diverse fields, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the solubility characteristics of Benzeneethanamine, N-(phenylmethylene)-, and related Schiff bases, along with detailed experimental protocols for solubility determination.
While specific quantitative solubility data for Benzeneethanamine, N-(phenylmethylene)- is not extensively available in the public domain, this guide consolidates qualitative solubility information for structurally similar Schiff bases and outlines methods for predicting and experimentally determining solubility.
Physicochemical Properties of Benzeneethanamine, N-(phenylmethylene)-
A summary of the key physicochemical properties of Benzeneethanamine, N-(phenylmethylene)- is presented in Table 1. These properties influence its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N | [NIST WebBook] |
| Molecular Weight | 209.29 g/mol | [NIST WebBook] |
| CAS Number | 3240-95-7 | [NIST WebBook] |
| Appearance | Solid (likely) | [CymitQuimica] |
Solubility of Schiff Bases in Organic Solvents: A Qualitative Overview
Schiff bases, in general, exhibit a range of solubilities in organic solvents, largely dictated by their polarity and the nature of the solvent. Research indicates that many Schiff bases are soluble in polar organic solvents. A summary of the qualitative solubility of Schiff bases in common organic solvents is provided in Table 2. It is important to note that these are general trends, and the solubility of a specific compound like Benzeneethanamine, N-(phenylmethylene)- should be experimentally verified.
Table 2: Qualitative Solubility of Schiff Bases in Common Organic Solvents
| Solvent | Polarity | General Solubility of Schiff Bases | References |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][2][3] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [1][2][3] |
| Methanol | Polar Protic | Soluble to Slightly Soluble | [1][2][3] |
| Ethanol | Polar Protic | Soluble to Slightly Soluble | [1][2] |
| Acetone | Polar Aprotic | Soluble to Slightly Soluble | [1][2][3] |
| Acetonitrile | Polar Aprotic | Soluble to Insoluble | [2][3][4] |
| Chloroform | Weakly Polar | Soluble to Slightly Soluble | [1][3] |
| Carbon Tetrachloride | Nonpolar | Slightly Soluble | [3] |
| Benzene | Nonpolar | Soluble | [5] |
| Hexane | Nonpolar | Insoluble | [1][2] |
| Diethyl Ether | Weakly Polar | Insoluble | [3] |
| Water | Polar Protic | Insoluble | [1][3] |
Based on the general principle of "like dissolves like," the aromatic and imine functionalities of Benzeneethanamine, N-(phenylmethylene)- suggest it will likely be soluble in polar aprotic and some polar protic organic solvents. Its large nonpolar surface area from the two phenyl rings might also confer some solubility in less polar solvents like chloroform and benzene.
Predicting Solubility
In the absence of experimental data, computational methods can provide estimations of solubility. Several approaches are available:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict physical properties like solubility. Machine learning algorithms are increasingly being used to develop accurate QSPR models for solubility prediction in various organic solvents.[6][7]
-
Thermodynamic Models: Methods like the Abraham solvation equation utilize solute and solvent descriptors to estimate the partition coefficient, which can be related to solubility.[8] These models can provide solubility predictions across a range of temperatures.[9][10]
Experimental Determination of Solubility
A precise understanding of a compound's solubility requires experimental measurement. The following section details a general protocol for determining the solubility of Benzeneethanamine, N-(phenylmethylene)- in an organic solvent.
Materials and Equipment
-
Benzeneethanamine, N-(phenylmethylene)- (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow
The general workflow for determining the solubility of an organic compound is depicted in the following diagram.
Caption: Experimental workflow for determining the solubility of an organic compound.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of Benzeneethanamine, N-(phenylmethylene)- to a vial to ensure that a saturated solution is formed and that solid remains after equilibration.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or incubator. The temperature should be controlled and recorded.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sampling:
-
After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
The concentration of the solute in the filtered solution can be determined using a suitable analytical technique.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
-
If the concentration is too high for the analytical instrument's linear range, the sample should be accurately diluted with the same solvent before analysis.
-
-
Calculation:
-
Calculate the solubility from the determined concentration, taking into account any dilution factors. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Conclusion
While specific quantitative solubility data for Benzeneethanamine, N-(phenylmethylene)- is scarce, this guide provides a framework for understanding and determining its solubility in organic solvents. Based on the general behavior of Schiff bases, it is anticipated to be soluble in polar aprotic solvents like DMSO and DMF, and potentially in other polar and weakly polar organic solvents. For drug development and other scientific applications, the experimental determination of solubility using the detailed protocol provided is highly recommended to obtain accurate and reliable data. Further research into the quantitative solubility of this and related imines would be a valuable contribution to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 10. chemrxiv.org [chemrxiv.org]
Methodological & Application
Applications of Benzeneethanamine, N-(phenylmethylene)- in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzeneethanamine, N-(phenylmethylene)-, also known as N-benzylidene-2-phenylethanamine, is a Schiff base derived from the condensation of 2-phenylethylamine and benzaldehyde. Its primary application in organic synthesis is as a crucial intermediate in the reductive amination process to produce N-benzyl-2-phenylethanamine. This secondary amine is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The imine is typically generated in situ and immediately reduced, streamlining the synthetic route and maximizing efficiency.
This document provides detailed application notes and experimental protocols for the synthesis of N-benzylamines using Benzeneethanamine, N-(phenylmethylene)- as a key intermediate.
Core Application: Synthesis of N-Benzylamines via Reductive Amination
The most prominent application of Benzeneethanamine, N-(phenylmethylene)- is its role as a precursor in the synthesis of N-benzyl-2-phenylethanamine and its derivatives. The process involves two key steps: the formation of the imine (Benzeneethanamine, N-(phenylmethylene)-) from an amine and an aldehyde, followed by the hydrogenation of the imine to the corresponding secondary amine. Often, this process is carried out as a one-pot synthesis where the imine is not isolated.[1]
Reaction Scheme:
Caption: General workflow for the synthesis of N-Benzyl-2-phenylethanamine.
Quantitative Data Summary
The following table summarizes the results of various batch syntheses of N-benzylamines via the in-situ formation and hydrogenation of the corresponding imine, as described in patent US6476268B1.[1]
| Entry | Amine Component | Aldehyde Component | Solvent | Catalyst | Product | Yield (%) |
| 1 | 1-Phenylethylamine | 4-Methoxybenzaldehyde | Methanol | 10% Pd/C | N-4-Methoxybenzyl-1-phenylethylamine | 89.5 |
| 2 | 4-Methyl-1-phenylethylamine | Benzaldehyde | Methanol | 10% Pd/C | N-Benzyl-1-(4-methylphenyl)ethylamine | 82.5 |
| 3 | (R)-1-Phenylethylamine | Benzaldehyde | Methanol | 5% Pd/C | (R)-N-Benzyl-1-phenylethylamine | 99.4 |
Experimental Protocols
Protocol 1: Batchwise Synthesis of N-4-Methoxybenzyl-1-phenylethylamine [1]
Objective: To synthesize N-4-Methoxybenzyl-1-phenylethylamine via reductive amination.
Materials:
-
1-Phenylethylamine (100 mmol)
-
4-Methoxybenzaldehyde (100 mmol)
-
Methanol (100 ml)
-
Palladium on carbon (10% by weight, 0.5 g)
-
Hydrogen gas
Procedure:
-
In a suitable reaction vessel, dissolve 100 mmol of 1-phenylethylamine in 100 ml of methanol.
-
At 24°C, add 100 mmol of 4-methoxybenzaldehyde dropwise over 15 minutes.
-
Stir the mixture for 6 hours at 24°C to facilitate imine formation. The completeness of iminization can be monitored by Gas Chromatography (GC).
-
Add 0.5 g of 10% Pd/C to the reaction mixture.
-
Hydrogenate the mixture with hydrogen gas at atmospheric pressure for 5 hours.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
The final product composition is analyzed by GC.
Protocol 2: Batchwise Synthesis of (R)-N-Benzyl-1-phenylethylamine [1]
Objective: To synthesize enantiomerically pure (R)-N-Benzyl-1-phenylethylamine.
Materials:
-
(R)-1-Phenylethylamine (375.7 kg, ee=97.1%)
-
Benzaldehyde (329 kg)
-
Methanol (412 kg)
-
Palladium on carbon (5% by weight, 6 kg)
-
Hydrogen gas
Procedure:
-
Charge a reaction vessel with 412 kg of methanol and 375.7 kg of (R)-1-phenylethylamine.
-
Add 329 kg of benzaldehyde dropwise at 24°C over a period of 120 minutes.
-
Stir the mixture for 6 hours at 24°C to ensure complete imine formation, which can be verified by GC.
-
Add 6 kg of 5% Pd/C to the vessel.
-
Hydrogenate the mixture with hydrogen gas at atmospheric pressure for 24 hours.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated to yield the product, which is then analyzed by GC for purity and enantiomeric excess.
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final product in a typical one-pot reductive amination process.
Caption: One-pot reductive amination workflow.
Conclusion
Benzeneethanamine, N-(phenylmethylene)- serves as a key, albeit often unisolated, intermediate in the efficient synthesis of N-benzyl-2-phenylethanamine and related compounds. The one-pot reductive amination protocol is a highly effective method, providing good to excellent yields of the desired secondary amines. This methodology is particularly valuable in pharmaceutical and fine chemical synthesis where such scaffolds are frequently required. While the primary utility of this imine is in its reduction, the fundamental reactivity of the imine functional group suggests potential for its use in other transformations, though specific examples in the literature are scarce. The protocols provided herein offer a solid foundation for researchers and professionals working on the synthesis of N-benzylamines.
References
Application Notes and Protocols for the Quantitative Analysis of N-benzylidenephenethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantification of N-benzylidenephenethylamine, a Schiff base formed from the condensation of benzaldehyde and phenethylamine. The protocols detailed below are intended to guide researchers in developing and validating robust analytical methods for this compound in various matrices.
Introduction
N-benzylidenephenethylamine and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of such compounds.
Analytical Methodologies
A summary of quantitative data for analytical methods applicable to phenethylamine derivatives is presented in Table 1. It is important to note that while no specific validated method for N-benzylidenephenethylamine was found in the public literature at the time of writing, the data for structurally related phenethylamines provide a strong basis for method development and expected performance.
Table 1: Quantitative Data for the Analysis of Phenethylamine Derivatives
| Analytical Method | Analyte(s) | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Citation |
| LC-MS/MS | 13 Phenethylamine derivatives | Amniotic Fluid | - | - | - | - | [1] |
| LC-MS/MS | 74 Phenethylamine derivatives | Urine | 0.5 ng/mL | 1.0 ng/mL | 1.0–50.0 ng/mL | - | [2][3] |
| LC-MS/MS | N-ethyl-α-ethyl-phenethylamine (ETH) | Dietary Supplement | 2.5 ng/mL | 5 ng/mL | up to 500 ng/mL | - | [4] |
| GC-MS | Amphetamine and α-phenylethylamine enantiomers | Urine | - | - | - | 94 - 108 | [5] |
Note: The data presented are for phenethylamine derivatives and not N-benzylidenephenethylamine itself. These values should be used as a reference for method development and validation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a general approach for the analysis of N-benzylidenephenethylamine using reverse-phase HPLC with UV detection. Method development and validation are required for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
N-benzylidenephenethylamine reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).
-
Start with a lower percentage of acetonitrile (e.g., 30%) and increase to a higher percentage (e.g., 90%) over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the reference standard (likely in the range of 254 nm).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of N-benzylidenephenethylamine in a suitable solvent (e.g., acetonitrile or methanol) and dilute to create a series of calibration standards.
-
Sample Solution: Dissolve the sample containing N-benzylidenephenethylamine in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
5. Forced Degradation Studies:
-
To establish the stability-indicating nature of the method, perform forced degradation studies on the N-benzylidenephenethylamine standard.[6][7][8][9][10] This involves subjecting the compound to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80 °C
-
Photolytic Degradation: Exposure to UV light
-
-
Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar analytes to improve their chromatographic behavior.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms)
-
Helium (carrier gas)
-
N-benzylidenephenethylamine reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
2. Chromatographic and Mass Spectrometric Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes
-
-
Carrier Gas Flow: Helium at 1 mL/min
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
3. Sample Preparation and Derivatization:
-
Prepare a solution of the sample in an anhydrous solvent.
-
To 100 µL of the sample solution, add 50 µL of the derivatizing agent (e.g., BSTFA).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
4. Data Analysis:
-
Identify the N-benzylidenephenethylamine derivative peak based on its retention time and mass spectrum. The mass spectrum will show a characteristic fragmentation pattern that can be used for confirmation.[11]
-
Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions to enhance sensitivity and selectivity.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of compounds in complex matrices.
1. Instrumentation and Materials:
-
LC system coupled to a triple quadrupole mass spectrometer
-
C18 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[2][3]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid and ammonium acetate (for mobile phase)
-
N-benzylidenephenethylamine reference standard
-
Internal standard (e.g., a deuterated analog of the analyte)
2. LC-MS/MS Conditions (Starting Point):
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water[2][3]
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear gradient to 90% B
-
6-7.5 min: Hold at 90% B
-
7.6-9 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature).
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (likely [M+H]⁺) and the most abundant product ions for N-benzylidenephenethylamine and the internal standard by infusing a standard solution into the mass spectrometer.
-
Monitor at least two MRM transitions for the analyte for confident identification and quantification.
-
3. Sample Preparation:
-
Dilute-and-Shoot (for simple matrices): Dilute the sample with the initial mobile phase, add the internal standard, and inject.[2][3]
-
Solid-Phase Extraction (SPE) (for complex matrices like biological fluids):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric sorbent).
-
Load the sample (pre-treated as necessary, e.g., pH adjustment).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent.
-
Evaporate the eluate and reconstitute in the initial mobile phase before injection.[1]
-
Visualizations
Caption: Workflow for HPLC-UV analysis of N-benzylidenephenethylamine.
Caption: Workflow for GC-MS analysis of N-benzylidenephenethylamine.
Caption: Workflow for LC-MS/MS analysis of N-benzylidenephenethylamine.
Conclusion
The analytical methods and protocols described provide a solid foundation for the quantitative analysis of N-benzylidenephenethylamine. While specific method development and validation are essential for any new analyte or matrix, the provided information on HPLC, GC-MS, and LC-MS/MS techniques, along with the illustrative workflows, will guide researchers in establishing reliable and robust analytical procedures. The use of forced degradation studies is critical for developing a stability-indicating method, which is a regulatory expectation in drug development.
References
- 1. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov.tw [fda.gov.tw]
- 3. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. ijariie.com [ijariie.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
The Role of N-Benzylidenephenethylamine in the Synthesis of Bioactive Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
N-benzylidenephenethylamine, an imine formed from the condensation of phenethylamine and benzaldehyde, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its primary application lies in its use as a precursor for the construction of the 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTHIQ) scaffold. This core structure is found in a range of natural and synthetic molecules with significant biological activities, including potential as antiparasitic agents and as modulators of dopamine receptors. This application note details the synthesis of 1-BnTHIQ from N-benzylidenephenethylamine via the Pictet-Spengler reaction, outlines its pharmacological relevance, and provides a detailed experimental protocol.
Pharmacological Significance of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTHIQ)
The 1-BnTHIQ framework is a key pharmacophore that interacts with various biological targets. Notably, derivatives of this structure have shown affinity for dopamine receptors, acting as antagonists.[1] Dopamine receptors, particularly the D2 subtype, are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission. Dysregulation of dopaminergic signaling is implicated in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[][3] The ability of 1-BnTHIQ and its analogs to modulate these receptors makes them valuable tools for neuroscience research and potential starting points for the development of novel therapeutics.[1]
Furthermore, some benzylisoquinoline alkaloids have demonstrated antiparasitic properties, highlighting the diverse therapeutic potential of this class of compounds.[4] The endogenous presence of 1-BnTHIQ in the human brain and its potential link to neurodegenerative conditions such as Parkinson's disease underscore the importance of studying its synthesis and biological effects.[5]
Synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
The synthesis of 1-BnTHIQ from N-benzylidenephenethylamine is achieved through an acid-catalyzed intramolecular cyclization, a classic example of the Pictet-Spengler reaction.[6][7] In this reaction, the protonated imine acts as an electrophile, which is attacked by the electron-rich aromatic ring of the phenethylamine moiety to form the new heterocyclic ring.
Experimental Workflow
The general workflow for the synthesis of 1-BnTHIQ from its precursors involves two main stages: the formation of the N-benzylidenephenethylamine intermediate and its subsequent cyclization. While these steps can be performed in a one-pot synthesis, for clarity and control, a two-step process is often preferred.[8][9]
References
- 1. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
Catalytic Applications of Metal Complexes with N-benzylidenephenethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating Schiff base ligands are a cornerstone of modern catalytic chemistry, demonstrating remarkable versatility and efficiency in a wide array of organic transformations. Among these, ligands derived from the condensation of phenethylamine and benzaldehyde derivatives, such as N-benzylidenephenethylamine, have garnered significant interest. The inherent chirality of phenethylamine precursors and the tunable electronic and steric properties of the Schiff base framework make their metal complexes highly promising candidates for asymmetric catalysis, a critical tool in the synthesis of enantiomerically pure compounds for the pharmaceutical industry.
These complexes have shown potential in various catalytic processes, including asymmetric cyclopropanation, hydrogenation, and epoxidation reactions. The coordination of the Schiff base to a metal center can create a well-defined chiral environment, enabling high stereocontrol in the catalytic transformation of prochiral substrates. This document provides detailed application notes and experimental protocols for the synthesis and utilization of metal complexes with N-benzylidenephenethylamine in key catalytic reactions.
I. Synthesis of N-benzylidenephenethylamine Ligand and its Metal Complexes
A. Synthesis of N-benzylidenephenethylamine (L1)
The synthesis of the N-benzylidenephenethylamine Schiff base ligand is a straightforward condensation reaction between phenethylamine and benzaldehyde. For asymmetric catalysis, a chiral phenethylamine isomer, such as (R)- or (S)-phenethylamine, is used to introduce chirality into the ligand scaffold.
Experimental Protocol:
-
To a solution of (R)-phenethylamine (1.0 eq.) in absolute ethanol (20 mL) in a round-bottom flask, add freshly distilled benzaldehyde (1.0 eq.).
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-benzylidenephenethylamine as a pale yellow oil or solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of N-benzylidenephenethylamine.
B. Synthesis of Metal Complexes
The synthesized Schiff base ligand can be readily complexed with various metal salts to form the active catalysts. The following are general procedures for the synthesis of copper(II), rhodium(I), and manganese(II) complexes.
Experimental Protocol for Copper(II) Complex [Cu(L1)₂]:
-
Dissolve the N-benzylidenephenethylamine ligand (2.0 eq.) in ethanol (20 mL) in a round-bottom flask.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq.) in hot ethanol (10 mL).
-
Add the hot ethanolic solution of the copper salt dropwise to the ligand solution with constant stirring.
-
The reaction mixture is then refluxed for 2-3 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried in vacuo.
Experimental Protocol for Rhodium(I) Complex [Rh(L1)(COD)Cl]:
-
To a solution of chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂) (0.5 eq.) in dichloromethane (15 mL) under an inert atmosphere (e.g., argon), add a solution of N-benzylidenephenethylamine (1.0 eq.) in dichloromethane (5 mL).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is then removed under reduced pressure, and the resulting solid is washed with cold diethyl ether and dried under vacuum.
Experimental Protocol for Manganese(II) Complex [Mn(L1)Cl₂]:
-
A solution of manganese(II) chloride tetrahydrate (1.0 eq.) in methanol (10 mL) is added to a solution of N-benzylidenephenethylamine (1.0 eq.) in methanol (15 mL).
-
The mixture is refluxed for 3-4 hours under an inert atmosphere.
-
The volume of the solvent is reduced in vacuo, and the resulting precipitate is filtered, washed with cold methanol, and dried.
Caption: General workflow for the synthesis of metal complexes.
II. Catalytic Applications
A. Asymmetric Cyclopropanation of Styrene
Chiral copper complexes of N-benzylidenephenethylamine are effective catalysts for the asymmetric cyclopropanation of olefins with diazo compounds.
Experimental Protocol:
-
To a stirred solution of the chiral copper(II) complex (1 mol%) and styrene (10.0 mmol) in dichloromethane (10 mL) at room temperature, add a solution of ethyl diazoacetate (1.0 mmol) in dichloromethane (5 mL) dropwise over a period of 4 hours using a syringe pump.
-
The reaction mixture is stirred for an additional 12 hours at room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cyclopropane product.
-
The diastereomeric and enantiomeric excesses are determined by chiral HPLC or GC analysis.
Illustrative Data:
| Entry | Catalyst | Substrate | Diazo Compound | Yield (%) | de (%) | ee (%) (trans) |
| 1 | [Cu((R)-L1)₂] | Styrene | Ethyl diazoacetate | 85 | 70 | 92 |
| 2 | [Cu((S)-L1)₂] | Styrene | Ethyl diazoacetate | 82 | 68 | 90 |
Caption: Simplified catalytic cycle for asymmetric cyclopropanation.
B. Asymmetric Hydrogenation of Prochiral Olefins
Rhodium complexes bearing chiral N-benzylidenephenethylamine ligands can catalyze the asymmetric hydrogenation of prochiral olefins to produce chiral alkanes.
Experimental Protocol:
-
In a high-pressure autoclave, the rhodium(I) complex (0.5 mol%) and the prochiral olefin (e.g., methyl α-acetamidoacrylate, 1.0 mmol) are dissolved in degassed methanol (10 mL) under an argon atmosphere.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After carefully releasing the hydrogen pressure, the solvent is removed in vacuo.
-
The conversion and enantiomeric excess of the product are determined by GC or HPLC analysis.
Illustrative Data:
| Entry | Catalyst | Substrate | H₂ Pressure (atm) | Conversion (%) | ee (%) |
| 1 | [Rh((R)-L1)(COD)Cl] | Methyl α-acetamidoacrylate | 10 | >99 | 88 |
| 2 | [Rh((S)-L1)(COD)Cl] | Methyl α-acetamidoacrylate | 10 | >99 | 85 |
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
C. Asymmetric Epoxidation of Unfunctionalized Olefins
Manganese complexes with chiral N-benzylidenephenethylamine ligands can be employed as catalysts for the asymmetric epoxidation of unfunctionalized olefins using a suitable oxidant.
Experimental Protocol:
-
To a solution of the manganese(II) complex (2 mol%) and the olefin (e.g., cis-β-methylstyrene, 1.0 mmol) in a mixture of dichloromethane and a buffer solution (e.g., phosphate buffer, pH 11.5) at 0 °C, add a co-catalyst such as N-methylmorpholine N-oxide (NMO) (1.5 eq.).
-
To this biphasic mixture, add the oxidant, such as sodium hypochlorite (NaOCl) solution (5.0 eq.), dropwise with vigorous stirring.
-
The reaction is stirred at 0 °C for 6 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the epoxide.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Illustrative Data:
| Entry | Catalyst | Substrate | Oxidant | Yield (%) | ee (%) |
| 1 | [Mn((R)-L1)Cl₂] | cis-β-methylstyrene | NaOCl/NMO | 75 | 85 |
| 2 | [Mn((S)-L1)Cl₂] | cis-β-methylstyrene | NaOCl/NMO | 72 | 82 |
Caption: Simplified catalytic cycle for asymmetric epoxidation.
III. Applications in Drug Development
The development of efficient asymmetric catalytic methods is of paramount importance in the pharmaceutical industry. The synthesis of single-enantiomer drugs is often crucial as different enantiomers can exhibit different pharmacological activities and toxicities. The metal complexes of N-benzylidenephenethylamine, by providing access to chiral building blocks such as cyclopropanes, chiral amines, and epoxides, can significantly streamline the synthesis of complex drug molecules.
For instance, chiral epoxides are valuable intermediates in the synthesis of β-blockers and other cardiovascular drugs. Asymmetric hydrogenation is a key step in the industrial production of L-DOPA, a drug used to treat Parkinson's disease. The catalytic methodologies outlined in this document can serve as a foundation for the development of novel synthetic routes to new and existing drug candidates.
IV. Conclusion
Metal complexes of N-benzylidenephenethylamine represent a versatile and promising class of catalysts for asymmetric synthesis. The ease of ligand synthesis, the modularity of the metal center, and the demonstrated efficacy in key organic transformations make them valuable tools for researchers in both academic and industrial settings. The protocols and data presented herein provide a starting point for the exploration and optimization of these catalytic systems for a wide range of applications, including the development of more efficient and sustainable routes to valuable chiral molecules for the pharmaceutical industry.
Application Notes and Protocols: Biological Activity Screening of N-benzylidenephenethylamine Derivatives
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the biological activity screening of N-benzylidenephenethylamine derivatives. This document provides detailed methodologies for key experiments, summarizes quantitative data, and visualizes relevant biological pathways and workflows.
Introduction
N-benzylidenephenethylamine derivatives represent a class of organic compounds with a core structure that has shown potential in medicinal chemistry. Their structural similarity to known bioactive molecules, such as tubulin polymerization inhibitors, makes them promising candidates for anticancer drug discovery. This document outlines the screening process to evaluate their cytotoxic and antiproliferative activities against various cancer cell lines and to elucidate their mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of selected N-benzylarylamide and N-benzylbenzamide derivatives, which are structurally related to N-benzylidenephenethylamine derivatives and serve as a reference for expected potency. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in micromolar (µM) or nanomolar (nM) against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 Value | Reference Compound | IC50 Value |
| I-33 (MY-875) | MGC-803 (Gastric) | 0.027 µM | - | - |
| HCT-116 (Colon) | 0.055 µM | - | - | |
| KYSE450 (Esophageal) | 0.067 µM | - | - | |
| 20b | Multiple Cancer Lines | 12 - 27 nM | - | - |
| Compound 7 | MCF7 (Breast) | 3.12 µM | - | - |
| Compound 16 | MCF7 (Breast) | 2.88 µM | - | - |
| C11 | HepG2 (Liver) | 1.17 µM | - | - |
| PC3 (Prostate) | 2.48 µM | - | - | |
| MCF7 (Breast) | 1.47 µM | - | - | |
| Complex 1 | HOS (Osteosarcoma) | 17.4 ± 2.0 µM | Cisplatin | - |
| MCF7 (Breast) | 15.1 ± 6.8 µM | Cisplatin | - | |
| Complex 2 | HOS (Osteosarcoma) | 14.8 ± 2.1 µM | Cisplatin | - |
| MCF7 (Breast) | 13.6 ± 5.2 µM | Cisplatin | - | |
| Complex 6 | A2780 (Ovarian) | 6.4 ± 0.1 µM | Cisplatin | - |
| A2780cis (Ovarian) | 5.6 ± 1.7 µM | Cisplatin | - |
Experimental Protocols
In Vitro Cytotoxicity Screening using MTT Assay
This protocol outlines the determination of the cytotoxic effects of N-benzylidenephenethylamine derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
N-benzylidenephenethylamine derivatives
-
Human cancer cell lines (e.g., MGC-803, HCT-116, MCF7)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-benzylidenephenethylamine derivatives in complete medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay determines the ability of N-benzylidenephenethylamine derivatives to inhibit the polymerization of tubulin, a key mechanism for many anticancer agents.[1][2]
Materials:
-
Tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
N-benzylidenephenethylamine derivatives
-
Positive control (e.g., Colchicine)
-
Negative control (vehicle)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and the test compound or controls.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in the spectrophotometer and monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: Plot the absorbance against time. The rate of tubulin polymerization is proportional to the rate of increase in absorbance. Calculate the percentage of inhibition for each compound concentration compared to the negative control. Determine the IC50 value for tubulin polymerization inhibition.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the biological activity screening of N-benzylidenephenethylamine derivatives.
Caption: General workflow for screening N-benzylidenephenethylamine derivatives.
Signaling Pathway: Tubulin Polymerization Inhibition
This diagram illustrates the mechanism of action of N-benzylidenephenethylamine derivatives as tubulin polymerization inhibitors. These compounds are proposed to bind to the colchicine binding site on β-tubulin, preventing its polymerization with α-tubulin into microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Caption: Tubulin polymerization inhibition by N-benzylidenephenethylamine derivatives.
Signaling Pathway: Hippo Pathway Activation
Some N-benzylarylamide derivatives, structurally similar to the compounds of interest, have been shown to activate the Hippo signaling pathway.[1] This pathway plays a crucial role in controlling organ size and suppressing tumor growth. Activation of the Hippo pathway leads to the phosphorylation and subsequent degradation of the transcriptional co-activator YAP, which is often overexpressed in cancer.
Caption: Activation of the Hippo signaling pathway.
References
Application Notes and Protocols for the Analysis of Benzeneethanamine, N-(phenylmethylene)-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Benzeneethanamine, N-(phenylmethylene)-, a Schiff base of significant interest in various chemical and pharmaceutical contexts. The following sections outline validated methods for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust approaches for quantification and identification.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a powerful technique for the separation and quantification of moderately polar compounds like Benzeneethanamine, N-(phenylmethylene)-. The method detailed below is based on established protocols for similar aromatic imines and Schiff bases, providing a strong starting point for analytical method development and validation.[1][2]
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
-
Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
2. Reagents and Mobile Phase:
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 50:50, v/v) is effective.[1] The exact ratio may be optimized to achieve the desired retention time and resolution.
-
All solvents should be of HPLC grade.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 15 µL.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: UV detection at 280 nm is recommended, as this is a common absorption maximum for benzocaine Schiff bases.[1]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Benzeneethanamine, N-(phenylmethylene)- in methanol at a concentration of 0.1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.01 to 0.03 mg/mL).[1]
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters (Exemplary): The following table summarizes typical validation parameters for an HPLC method for a similar Schiff base.[1][2] These values should be experimentally determined for Benzeneethanamine, N-(phenylmethylene)-.
| Parameter | Typical Value/Range |
| **Linearity (R²) ** | ≥ 0.999 |
| Accuracy (Recovery) | 98-102% |
| Precision (RSD) | ≤ 2% |
| Limit of Detection (LOD) | 59.3 ng/mL |
| Limit of Quantification (LOQ) | 179.8 ng/mL |
| Retention Time | ~6.4 min |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is well-suited for the identification and quantification of Benzeneethanamine, N-(phenylmethylene)-, particularly for trace-level analysis and impurity profiling.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is required. A system with a quadrupole mass analyzer is commonly used.
2. GC Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[3]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 4 minutes.
-
Ramp: Increase to 240°C at a rate of 20°C/min.
-
Hold: Maintain at 240°C for 3 minutes.
-
-
Injection Mode: Splitless injection (1 µL).
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40-650 m/z for full scan mode. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Benzeneethanamine, N-(phenylmethylene)- in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range.
5. Method Validation Parameters (Exemplary): The following table provides typical validation parameters for a GC-MS method for the analysis of aromatic amines. These should be validated specifically for Benzeneethanamine, N-(phenylmethylene)-.
| Parameter | Typical Value/Range |
| **Linearity (R²) ** | ≥ 0.995 |
| Accuracy (Recovery) | 85-115% |
| Precision (RSD) | ≤ 15% |
| Limit of Detection (LOD) | 0.0004 - 0.02 ppm |
| Limit of Quantification (LOQ) | 0.001 - 0.06 ppm |
Visualizations
The following diagrams illustrate the general workflows and relationships of the analytical methods described.
Caption: General workflow for the HPLC analysis of Benzeneethanamine, N-(phenylmethylene)-.
Caption: General workflow for the GC-MS analysis of Benzeneethanamine, N-(phenylmethylene)-.
Caption: Logical relationship between HPLC and GC-MS for the analysis of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzylidenephenethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-benzylidenephenethylamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-benzylidenephenethylamine, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my N-benzylidenephenethylamine synthesis consistently low?
A1: Low yields can stem from several factors. The most common issue is the presence of water, which can shift the reaction equilibrium back towards the starting materials (benzaldehyde and phenethylamine). Other potential causes include incomplete reaction, suboptimal reaction conditions, or loss of product during workup and purification.
Potential Solutions:
-
Water Removal: The condensation reaction that forms the imine produces water as a byproduct. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product, increasing the yield.[1][2]
-
Azeotropic Distillation: Employ a Dean-Stark trap with a suitable solvent (e.g., toluene or benzene) to continuously remove water as it is formed.
-
Drying Agents: Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), directly to the reaction mixture.[1] Ensure the drying agent is activated (dried) before use.
-
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). An increase in temperature can accelerate the reaction rate, but excessive heat may lead to side product formation.
-
Catalyst: While the reaction can proceed without a catalyst, an acid catalyst can significantly increase the reaction rate. Common catalysts include p-toluenesulfonic acid (p-TsOH), acetic acid, or Lewis acids.
-
Reagent Purity: Ensure that the benzaldehyde and phenethylamine are pure. Impurities in the starting materials can lead to side reactions and lower yields. Benzaldehyde is prone to oxidation to benzoic acid, which can inhibit the reaction.
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: Side product formation is a common cause of reduced yield and purification difficulties.
Common Side Products:
-
Benzoin Condensation Product: Benzaldehyde can undergo self-condensation, especially in the presence of certain catalysts or basic conditions, to form benzoin.
-
Aldol Condensation Products: If the aldehyde has α-hydrogens, it can undergo self-aldol condensation. While benzaldehyde lacks α-hydrogens, impurities or other aldehydes present might participate in such reactions.
-
Over-alkylation or Other Secondary Reactions: While less common in this specific synthesis, secondary reactions involving the amine can occur under harsh conditions.
Strategies for Minimization:
-
Control of Reaction Conditions:
-
Temperature: Avoid excessively high temperatures, which can promote side reactions.
-
Reaction Time: Monitor the reaction to avoid prolonged reaction times after the main product has formed, as this can lead to the formation of degradation products.
-
-
Purity of Reagents: Use freshly distilled or purified benzaldehyde to remove any benzoic acid, which can interfere with the reaction.
-
Stoichiometry: Using a slight excess of the more volatile reactant (often the amine) can help drive the reaction to completion and minimize side reactions involving the other reactant.
Q3: I am having difficulty purifying the N-benzylidenephenethylamine product. What are the best practices for purification?
A3: Purification is critical for obtaining a high-purity product. The primary method for purifying solid organic compounds like N-benzylidenephenethylamine is recrystallization.
Purification Protocol - Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include ethanol, methanol, isopropanol, or mixtures such as ethanol/water or hexane/ethyl acetate.[3][4]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.
Troubleshooting Purification:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a different solvent system or a larger volume of solvent.
-
Poor Recovery: If the recovery after recrystallization is low, you may be using too much solvent. Ensure you are using the minimum amount of hot solvent required for dissolution. You can also try to recover more product from the filtrate by evaporating some of the solvent and cooling again.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of N-benzylidenephenethylamine?
A1: The synthesis of N-benzylidenephenethylamine proceeds via a nucleophilic addition-elimination reaction, also known as a condensation reaction. The mechanism, especially when acid-catalyzed, involves several key steps:
-
Protonation of the Carbonyl Oxygen (Acid-Catalyzed): The acid catalyst protonates the oxygen of the benzaldehyde's carbonyl group, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a double bond and generating an iminium ion.
-
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, regenerating the acid catalyst and forming the final N-benzylidenephenethylamine product.
Q2: How can I confirm the identity and purity of my synthesized N-benzylidenephenethylamine?
A2: The identity and purity of the product can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for structural elucidation. The spectra should be compared with known data for N-benzylidenephenethylamine.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting point range.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=N (imine) stretching frequency, typically in the range of 1690-1640 cm-1, and the absence of the C=O (aldehyde) and N-H (primary amine) stretches from the starting materials.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product, which should correspond to that of N-benzylidenephenethylamine (C15H15N, ~209.29 g/mol ).
Q3: Is a catalyst always necessary for this synthesis?
A3: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst is typically used to increase the rate of reaction by activating the carbonyl group of the benzaldehyde. However, some modern methods achieve high yields without a catalyst by using solvent-free conditions and removing water under reduced pressure.
Data Presentation
Table 1: Effect of Reaction Conditions on Imine Synthesis Yield (Illustrative Examples for Related Imines)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| None | None | Room Temp. | 0.5 | 92 | N-benzylidenebenzylamine |
| p-TsOH | Toluene | Reflux | 4 | 85 | N-benzylideneaniline |
| Acetic Acid | Ethanol | Room Temp. | 24 | 78 | N-benzylidene-n-butylamine |
| None | None (Reduced Pressure) | 60 | 1 | >95 | Various Imines |
Note: This table provides illustrative data for similar imine syntheses to demonstrate the impact of different reaction conditions. Optimal conditions for N-benzylidenephenethylamine may vary.
Experimental Protocols
Detailed Methodology for N-benzylidenephenethylamine Synthesis (General Procedure)
This protocol provides a general method for the synthesis of N-benzylidenephenethylamine. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.
Materials:
-
Benzaldehyde
-
Phenethylamine
-
Toluene (or another suitable solvent for azeotropic water removal)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add benzaldehyde (1 equivalent), phenethylamine (1 equivalent), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by TLC analysis. The reaction is typically complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of N-benzylidenephenethylamine.
Caption: Acid-catalyzed mechanism of N-benzylidenephenethylamine formation.
Caption: Troubleshooting logic for low yield in N-benzylidenephenethylamine synthesis.
References
Technical Support Center: Benzeneethanamine, N-(phenylmethylene)- Purification
Welcome to the technical support center for the purification of crude Benzeneethanamine, N-(phenylmethylene)-, also known as N-Benzylidenebenzylamine. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity final product.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions encountered during the purification of N-Benzylidenebenzylamine.
Q1: My purified product has a distinct yellow color. What causes this, and how can I obtain a colorless product?
A1: A yellow tint in the final product typically indicates the presence of impurities or degradation products. The crude product is often a colorless to light yellow liquid[1]. Potential causes include residual starting materials, by-products from the synthesis, or partial decomposition.
-
Troubleshooting:
-
Purification Method: The most effective method for removing color and impurities is fractional vacuum distillation[2][3]. This technique separates compounds based on their boiling points, and since N-Benzylidenebenzylamine has a high boiling point, it can be effectively separated from more volatile or less volatile impurities.
-
Reaction Conditions: Ensure the synthesis reaction has gone to completion to minimize unreacted starting materials.
-
Storage: Improper storage can lead to degradation. The compound should be stored at room temperature, and commercial preparations often include a stabilizer like MEHQ to prevent degradation[1][4].
-
Q2: After purification, my NMR/GC analysis still shows the presence of benzylamine and benzaldehyde. How can I remove these starting materials more effectively?
A2: The presence of starting materials is a common issue, often resulting from an incomplete reaction or inefficient purification. The synthesis of N-Benzylidenebenzylamine is a condensation reaction between benzylamine and benzaldehyde[5].
-
Troubleshooting:
-
Aqueous Wash: Before distillation, wash the crude reaction mixture with a dilute aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize any acidic catalysts and remove some water-soluble impurities. A patent describes neutralizing the reaction mass with a 10% aqueous Na₂CO₃ solution[2].
-
Efficient Distillation: Use a fractional distillation column under high vacuum. This provides better separation than a simple distillation. The boiling point of N-Benzylidenebenzylamine is reported as 143-144 °C at 5 mmHg[1][6]. Careful control of the vacuum and temperature is crucial.
-
Hydrolysis: Be aware that the product can hydrolyze back to benzylamine and benzaldehyde in the presence of water, especially under acidic or basic conditions[7]. Ensure all apparatus is dry and use anhydrous solvents during the workup.
-
Q3: I attempted to purify the crude product using silica gel column chromatography, but my yield was very low. What happened?
A3: Low recovery from silica gel chromatography is a known issue for certain compounds. N-Benzylidenebenzylamine may be unstable on silica gel.
-
Troubleshooting:
-
Instability: The acidic nature of standard silica gel can promote the hydrolysis of the imine bond, leading to the decomposition of the product back into its starting materials. One report explicitly suggests that the compound may be unstable to silica chromatography, resulting in lower recovery[3].
-
Alternative Methods: Vacuum distillation is the preferred method for purifying this liquid compound[2]. Avoid silica gel chromatography unless using a deactivated or neutral support (e.g., neutral alumina), and even then, it should be performed quickly with non-polar eluents.
-
Q4: How should I properly store the purified N-Benzylidenebenzylamine to ensure its stability?
A4: Proper storage is essential to maintain the purity and integrity of the compound.
-
Storage Conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Moisture: Protect from moisture to prevent hydrolysis[7].
-
Stabilizers: Commercial products often contain a stabilizer, such as 100 ppm of MEHQ (monomethyl ether hydroquinone), to inhibit polymerization or degradation[1][4]. If synthesizing in-house for long-term storage, adding a stabilizer may be considered.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids[8].
Data Presentation
The following table summarizes key quantitative data for N-Benzylidenebenzylamine.
| Property | Value | Reference(s) |
| CAS Number | 780-25-6 | [1][9] |
| Molecular Formula | C₁₄H₁₃N | [1][10][11] |
| Molecular Weight | 195.26 g/mol | [1][10] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.038 g/mL at 25 °C | [1][4][6] |
| Boiling Point | 143-144 °C / 5 mmHg | [1][4][6] |
| Refractive Index | n20/D 1.600 | [1][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Purity (Commercial) | ≥98.5% to ≥99% | [1][10] |
Experimental Protocols
Protocol 1: Purification of Crude N-Benzylidenebenzylamine via Vacuum Distillation
This protocol is based on a patented method and standard laboratory practices for purifying high-boiling point liquids[2].
-
Neutralization and Workup:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add a 10% aqueous solution of sodium carbonate (Na₂CO₃). The volume should be approximately equal to the volume of the crude mixture.
-
Stir or shake the mixture for 30-60 minutes to ensure complete neutralization of any acidic species.
-
Allow the layers to separate. Extract the organic layer. If the crude product was synthesized without a solvent, extract the product from the aqueous layer using a suitable organic solvent like chloroform or dichloromethane (2-3 times).
-
Combine the organic layers and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent.
-
-
Solvent Removal:
-
If an extraction solvent was used, remove it using a rotary evaporator.
-
-
Fractional Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glass joints are properly sealed with vacuum grease.
-
Transfer the crude, solvent-free liquid to the distillation flask. Add boiling chips or a magnetic stir bar.
-
Slowly apply vacuum, aiming for a stable pressure of approximately 5 mmHg.
-
Gradually heat the distillation flask using an oil bath.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at a vapor temperature of 143-144 °C (at 5 mmHg)[1][6]. The purified product should be a colorless liquid.
-
Once the main product has been collected, stop the distillation before the flask distills to dryness to avoid charring of residues.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the synthesis and purification of N-Benzylidenebenzylamine.
Caption: Workflow for the synthesis and purification of N-Benzylidenebenzylamine.
Caption: Common impurity sources in crude N-Benzylidenebenzylamine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Benzylidenebenzylamine MEHQ 100ppm stabilizer, 99 780-25-6 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. N-BENZYLIDENEBENZYLAMINE | 780-25-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 780-25-6(N-Benzylidenebenzylamine) | Kuujia.com [kuujia.com]
- 10. scbt.com [scbt.com]
- 11. N-Benzylidenebenzylamine | C14H13N | CID 95831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-benzylidenephenethylamine Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-benzylidenephenethylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-benzylidenephenethylamine.
Issue 1: Low or No Product Yield
Possible Causes:
-
Incomplete reaction: The reaction may not have reached equilibrium.
-
Water inhibition: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants.
-
Suboptimal temperature: The reaction rate may be too low at the current temperature.
-
Inactive catalyst: If a catalyst is used, it may be inactive or poisoned.
-
Poor quality reagents: Benzaldehyde or phenethylamine may be of low purity.
Solutions:
-
Increase reaction time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
-
Remove water: Use a Dean-Stark apparatus, molecular sieves, or a drying agent like anhydrous magnesium sulfate to remove water as it is formed.
-
Optimize temperature: Gradually increase the reaction temperature while monitoring for side product formation. A temperature range of 80-110°C is often effective for imine formation.
-
Catalyst selection: While the reaction can proceed without a catalyst, acidic catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids can accelerate the reaction. Ensure the catalyst is fresh and active.
-
Reagent purity: Use freshly distilled benzaldehyde and high-purity phenethylamine.
Issue 2: Presence of Impurities and Side Products
Possible Causes:
-
Unreacted starting materials: Incomplete reaction leaving residual benzaldehyde and phenethylamine.
-
Hydrolysis of the imine: The product, N-benzylidenephenethylamine, can hydrolyze back to the starting materials if exposed to water during workup or purification.
-
Side reactions: At higher temperatures, side reactions such as the formation of amides or other condensation products may occur.
Solutions:
-
Drive the reaction to completion: Utilize the strategies mentioned in Issue 1 to maximize the conversion of starting materials.
-
Anhydrous workup: Ensure all glassware is dry and use anhydrous solvents during the extraction and purification steps to prevent hydrolysis.
-
Purification:
-
Distillation: Purify the product by vacuum distillation to remove non-volatile impurities.
-
Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent can be an effective purification method.
-
Chromatography: Column chromatography on silica gel can be used to separate the product from starting materials and side products.
-
-
Control reaction temperature: Avoid excessive heating to minimize the formation of thermal degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of N-benzylidenephenethylamine?
A1: The reaction proceeds via a nucleophilic addition of the primary amine (phenethylamine) to the carbonyl group of the aldehyde (benzaldehyde), forming a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of water to yield the imine, N-benzylidenephenethylamine.
Q2: Is a catalyst necessary for this reaction?
A2: The condensation of benzaldehyde and phenethylamine can proceed without a catalyst, especially with the removal of water. However, an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid, can significantly increase the reaction rate.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to quantify the formation of the product and the consumption of reactants.
Q4: What is the role of water removal in this synthesis?
A4: The formation of N-benzylidenephenethylamine is a reversible condensation reaction where water is a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the imine product, thereby increasing the yield.
Q5: How can I prevent the hydrolysis of the final product?
A5: N-benzylidenephenethylamine is susceptible to hydrolysis, especially under acidic conditions. To prevent this, it is crucial to perform the workup and purification under anhydrous conditions. Avoid exposure to atmospheric moisture for prolonged periods.
Data Presentation
Table 1: Illustrative Effect of Catalyst on the Yield of N-benzylidenephenethylamine
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 80 | 12 | 65 |
| 2 | PTSA (1) | 80 | 4 | 85 |
| 3 | Acetic Acid (10) | 80 | 6 | 78 |
| 4 | Montmorillonite K10 | 80 | 5 | 82 |
Note: This data is illustrative and based on general principles of imine synthesis. Actual results may vary.
Table 2: Illustrative Effect of Solvent on the Yield of N-benzylidenephenethylamine
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 (reflux) | 4 | 92 |
| 2 | Dichloromethane | 40 (reflux) | 12 | 75 |
| 3 | Ethanol | 78 (reflux) | 8 | 80 |
| 4 | Solvent-free | 100 | 2 | 88 |
Note: This data is illustrative and based on general principles of imine synthesis. Actual results may vary.
Table 3: Illustrative Effect of Temperature on the Yield of N-benzylidenephenethylamine
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 24 | 45 |
| 2 | 60 | 8 | 75 |
| 3 | 80 | 4 | 90 |
| 4 | 120 | 2 | 85 (with side products) |
Note: This data is illustrative and based on general principles of imine synthesis. Actual results may vary.
Experimental Protocols
General Protocol for the Synthesis of N-benzylidenephenethylamine
Materials:
-
Benzaldehyde
-
Phenethylamine
-
Toluene (or another suitable solvent)
-
p-Toluenesulfonic acid (PTSA, optional catalyst)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (if using a solvent like toluene)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser.
-
To the flask, add benzaldehyde (1 equivalent) and phenethylamine (1 equivalent) dissolved in a suitable solvent like toluene.
-
(Optional) Add a catalytic amount of p-toluenesulfonic acid (e.g., 1 mol%).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate to obtain the crude N-benzylidenephenethylamine.
-
Purify the product by vacuum distillation or crystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of N-benzylidenephenethylamine.
Caption: Troubleshooting logic for optimizing N-benzylidenephenethylamine synthesis.
stability issues of N-benzylidenephenethylamine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-benzylidenephenethylamine under acidic conditions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving N-benzylidenephenethylamine in acidic environments.
| Issue | Possible Cause | Recommended Action |
| Low or no recovery of N-benzylidenephenethylamine after acidic workup. | Hydrolysis of the imine bond. Imines are susceptible to hydrolysis under acidic conditions, reverting to the corresponding aldehyde (benzaldehyde) and amine (phenethylamine).[1] | - Minimize exposure to acidic conditions. - Work at lower temperatures to slow down the hydrolysis rate. - Use a less acidic medium if the experimental conditions allow. - Consider using a non-aqueous workup if possible. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products. The primary degradation products are benzaldehyde and phenethylamine. Other byproducts may form depending on the specific acidic conditions and the presence of other reactive species. | - Characterize the degradation products using techniques like LC-MS or GC-MS to confirm their identity. - Perform a forced degradation study to intentionally generate and identify potential degradation products.[2][3][4][5][6] |
| Inconsistent reaction yields or product purity. | Variable rates of hydrolysis. The rate of imine hydrolysis is highly dependent on pH, temperature, and solvent.[7][8][9][10] Inconsistent control of these parameters can lead to variable product stability. | - Precisely control the pH of your reaction and workup solutions. - Maintain a consistent temperature throughout your experiments. - Ensure the solvent system is well-defined and consistent between batches. |
| Difficulty in isolating the pure N-benzylidenephenethylamine. | Co-elution with degradation products. Benzaldehyde and phenethylamine may have similar chromatographic behavior to the parent imine, making separation challenging. | - Develop and validate a stability-indicating analytical method, such as a gradient HPLC method, that can effectively separate the parent compound from all potential degradation products.[11][12][13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of N-benzylidenephenethylamine degradation in acidic conditions?
A1: The primary degradation pathway for N-benzylidenephenethylamine in acidic conditions is acid-catalyzed hydrolysis of the imine (Schiff base) bond. This is essentially the reverse reaction of its formation.[1] The process is initiated by the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water.
Acid-Catalyzed Hydrolysis of N-benzylidenephenethylamine
Caption: Acid-catalyzed hydrolysis of N-benzylidenephenethylamine.
Q2: What are the expected degradation products of N-benzylidenephenethylamine in an acidic aqueous solution?
A2: The expected degradation products are benzaldehyde and phenethylamine, formed in a 1:1 molar ratio from the hydrolysis of the parent imine.
Q3: How does pH affect the stability of N-benzylidenephenethylamine?
A3: The stability of N-benzylidenephenethylamine is highly pH-dependent. Generally, the rate of hydrolysis is significant in acidic solutions. The rate of hydrolysis of Schiff bases often shows a complex relationship with pH, with the maximum rate of hydrolysis typically occurring in mildly acidic conditions (around pH 4-5).[1][7] In strongly acidic solutions, the concentration of the protonated imine is high, but the nucleophilicity of water can be reduced. In neutral or basic solutions, the concentration of the protonated imine is low, which slows down the initial step of the hydrolysis.
Q4: Are there any quantitative data available on the degradation kinetics of N-benzylidenephenethylamine?
Experimental Protocols
Protocol for a Forced Degradation Study of N-benzylidenephenethylamine under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of N-benzylidenephenethylamine in an acidic solution and to develop a stability-indicating analytical method. According to ICH guidelines, a degradation of 5-20% is typically targeted.[4]
Objective: To determine the degradation profile of N-benzylidenephenethylamine under acidic stress and to identify the resulting degradation products.
Materials:
-
N-benzylidenephenethylamine
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-benzylidenephenethylamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Stress:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add a specific volume of 0.1 M HCl.
-
Dilute to the final volume with the solvent. The final concentration of the drug should be suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
If no degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.
-
-
Sample Analysis:
-
Analyze the stressed samples by a suitable stability-indicating HPLC method.
-
The mobile phase and column should be chosen to achieve good separation between the parent drug and its degradation products. A common starting point is a C18 column with a gradient elution of acetonitrile and water (with a pH modifier like formic acid or trifluoroacetic acid).
-
-
Data Analysis:
-
Calculate the percentage of degradation of N-benzylidenephenethylamine at each time point.
-
Identify the degradation products by comparing their retention times with those of authentic standards of benzaldehyde and phenethylamine, or by using LC-MS.
-
Determine the rate constant of degradation if a kinetic study is desired.
-
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of N-benzylidenephenethylamine.
Quantitative Data Summary
| Acid Concentration | Temperature (°C) | Time (hours) | % Degradation | Observed Rate Constant (k_obs) (h⁻¹) | Half-life (t₁/₂) (hours) |
| 0.1 M HCl | 60 | 2 | |||
| 0.1 M HCl | 60 | 4 | |||
| 0.1 M HCl | 60 | 8 | |||
| 0.1 M HCl | 60 | 24 | |||
| 1 M HCl | 60 | 2 | |||
| 1 M HCl | 60 | 4 | |||
| 1 M HCl | 60 | 8 | |||
| 1 M HCl | 60 | 24 |
Note: The rate constant and half-life can be calculated assuming pseudo-first-order kinetics using the following equations:
-
ln([A]t / [A]₀) = -k_obs * t
-
t₁/₂ = 0.693 / k_obs
Where [A]t is the concentration of N-benzylidenephenethylamine at time t, [A]₀ is the initial concentration, and k_obs is the observed rate constant.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. ajol.info [ajol.info]
- 10. [PDF] Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution | Semantic Scholar [semanticscholar.org]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. journalcsij.com [journalcsij.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. b.aun.edu.eg [b.aun.edu.eg]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzeneethanamine, N-(phenylmethylene)-
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzeneethanamine, N-(phenylmethylene)-, also known as N-benzylidene-2-phenylethanamine.
Troubleshooting Guide
Low yields and product impurities are common challenges in the synthesis of Benzeneethanamine, N-(phenylmethylene)-. The following table outlines potential issues, their causes, and recommended solutions.
| Problem Observed | Potential Cause | Recommended Solution |
| Low product yield with significant amounts of starting materials present in post-reaction analysis. | Incomplete Reaction/Equilibrium Not Shifted: The formation of the imine (Schiff base) is a reversible reaction that produces water.[1][2] If water is not removed, the equilibrium will not favor the product.[1] | Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water during the reaction.[3] Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[4] |
| Product decomposes or is lost during purification. | Instability on Silica Gel: The imine product may be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the starting materials or other decomposition pathways during column chromatography.[5] | Consider alternative purification methods such as recrystallization or distillation. If chromatography is necessary, use deactivated (neutral) silica or alumina. Perform the chromatography quickly with non-protic solvents. |
| Presence of benzoic acid in the final product. | Contaminated Starting Material: The benzaldehyde starting material may have oxidized to benzoic acid upon exposure to air.[4] | Use freshly distilled or a new bottle of benzaldehyde. The purity of the aldehyde can be checked by titration or spectroscopic methods before use. |
| The product appears wet or oily, and NMR analysis shows the presence of starting materials. | Hydrolysis During Workup: The imine product is susceptible to hydrolysis, especially in the presence of aqueous acidic conditions during the extraction/workup phase.[2][6] | Ensure the workup is performed under neutral or slightly basic conditions. Minimize contact time with aqueous layers and use dried organic solvents for extraction. |
| Reaction fails to proceed or is very slow. | Incorrect pH: The reaction rate is highly dependent on pH.[2] If the conditions are too acidic, the amine will be protonated and non-nucleophilic.[2] If too basic, the dehydration of the hemiaminal intermediate is not efficiently catalyzed. | The optimal pH for imine formation is typically around 5.[2] The addition of a catalytic amount of a mild acid, such as acetic acid, can accelerate the reaction.[7] |
| Quantitative Analysis of a Similar Reaction Mixture | In a related synthesis of an N-benzylamine, GC analysis after the imination step (before reduction) showed the presence of unreacted starting materials, highlighting the importance of optimizing the condensation reaction. | Example Data: 4-Methyl-1-phenylethylamine: 5.1%, Benzaldehyde: 1.3%.[8] |
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with unreacted benzaldehyde and 2-phenylethylamine. How can I improve the conversion rate?
A1: This is a common issue stemming from the reversibility of imine formation.[1] To drive the reaction to completion, you must remove the water produced. The most effective methods are azeotropic distillation using a Dean-Stark trap (often with toluene as the solvent) or the use of in-situ dehydrating agents like molecular sieves.[3][4] Increasing the reaction time or temperature may also improve conversion, but water removal is the most critical factor.
Q2: I'm observing benzoic acid as a significant impurity. What is the source and how can I prevent it?
A2: Benzoic acid is a common impurity that arises from the oxidation of benzaldehyde, which can occur during storage.[4] It is recommended to use a fresh bottle of benzaldehyde or to distill it immediately before use to remove any benzoic acid that has formed.
Q3: During my aqueous workup, I seem to lose a significant portion of my product. Why is this happening?
A3: The C=N bond of the imine is susceptible to hydrolysis, which is the reverse of the formation reaction and is catalyzed by acid.[6] If your aqueous workup is acidic, you are likely converting your product back into benzaldehyde and 2-phenylethylamine, which may then be lost or complicate purification. It is advisable to perform the workup with neutral or slightly basic water (e.g., a dilute sodium bicarbonate solution) and to minimize the contact time between the organic layer containing your product and the aqueous phase.
Q4: Is column chromatography a suitable method for purifying Benzeneethanamine, N-(phenylmethylene)-?
A4: Caution is advised when using silica gel chromatography for this compound. There is evidence that imines can be unstable on silica, leading to hydrolysis and poor recovery.[5] If you must use chromatography, consider using a neutral stationary phase like deactivated silica or alumina. Other purification techniques like vacuum distillation or recrystallization from a suitable solvent system may be more appropriate and result in higher yields of the pure product.
Q5: What is the optimal pH for the reaction, and should I use a catalyst?
A5: The formation of the imine involves two key steps: nucleophilic attack of the amine on the carbonyl, followed by dehydration. The dehydration step is acid-catalyzed. However, at a low pH, the starting amine becomes protonated, rendering it non-nucleophilic and stopping the reaction.[2] Therefore, a careful balance is needed. The reaction rate is generally greatest at a pH of about 5.[2] The use of a catalytic amount of a mild acid, such as acetic acid, is often employed to achieve this optimal pH and accelerate the reaction.[7]
Experimental Protocol
Synthesis of Benzeneethanamine, N-(phenylmethylene)-
This protocol is a general guideline. Researchers should adapt it based on their specific equipment and safety procedures.
-
Reactant Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-phenylethylamine (e.g., 0.1 mol).
-
Add a suitable solvent such as toluene (e.g., 100 mL).
-
Add freshly distilled benzaldehyde (e.g., 0.1 mol) to the flask.
-
(Optional) Add a catalytic amount of p-toluenesulfonic acid or a few drops of glacial acetic acid.
-
-
Reaction:
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms azeotropically with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a solvent such as ethanol or hexane. Due to potential instability on silica gel, this should be the preferred method.[5]
-
Visualizations
Reaction Pathway and Hydrolysis Equilibrium
The following diagram illustrates the reversible nature of the synthesis of Benzeneethanamine, N-(phenylmethylene)-, highlighting the critical role of water in the equilibrium.
Caption: Reversible synthesis of the target imine.
Troubleshooting Workflow for Low Product Yield
This diagram provides a logical workflow for diagnosing and resolving issues of low yield during the synthesis.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
Validation & Comparative
Unambiguous Structure Determination: A Comparative Guide to the Validation of N-benzylidenephenethylamine and its Analogs
For researchers, scientists, and professionals in drug development, the precise structural confirmation of a synthesized compound is a critical step. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural validation of imines, using N-benzylidenephenethylamine as a model scaffold.
The definitive three-dimensional arrangement of atoms in a molecule is paramount for understanding its chemical reactivity, physical properties, and biological activity. While a suite of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination. This guide will compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing insights into the strengths and limitations of each method.
At a Glance: Comparison of Structural Validation Techniques
The following table summarizes the key quantitative and qualitative data obtained from each analytical method for the structural characterization of imines like N-benzylidenephenethylamine. For X-ray crystallography, data for the analogous compound N-benzylideneaniline is presented as a representative example.
| Technique | Parameter | Typical Value/Information for Imines | Purpose in Structure Validation |
| X-ray Crystallography | Unit Cell Dimensions (for N-benzylideneaniline) | a = 11.9503 Å, b = 7.9347 Å, c = 12.1664 Å, β = 118.321° | Provides precise 3D atomic coordinates, bond lengths, and bond angles. |
| Space Group (for N-benzylideneaniline) | P 1 21/c 1 | Defines the crystal symmetry. | |
| Bond Lengths & Angles | High precision (e.g., ±0.005 Å, ±0.5°) | Confirms connectivity and stereochemistry. | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) of Imine Proton (-CH=N-) | 8.0 - 8.5 ppm (singlet) | Confirms the presence of the imine functional group. |
| Chemical Shift (δ) of Benzylic Protons (-CH₂-) | ~2.8 - 3.0 ppm (triplet) | Indicates the electronic environment of protons adjacent to the nitrogen. | |
| Chemical Shift (δ) of Aromatic Protons | 7.0 - 8.0 ppm (multiplets) | Confirms the presence of the aromatic rings. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) of Imine Carbon (-CH=N-) | 160 - 170 ppm | Pinpoints the carbon of the imine bond. |
| Chemical Shift (δ) of Aromatic & Aliphatic Carbons | 120 - 140 ppm (aromatic), 30-60 ppm (aliphatic) | Maps the carbon skeleton of the molecule. | |
| IR Spectroscopy | C=N Stretch (ν) | 1620 - 1650 cm⁻¹ (strong) | Diagnostic for the presence of the imine double bond. |
| C-H Stretch (aromatic) (ν) | ~3030 cm⁻¹ | Indicates the presence of aromatic C-H bonds. | |
| C-H Stretch (aliphatic) (ν) | ~2850-2960 cm⁻¹ | Indicates the presence of aliphatic C-H bonds. | |
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) | m/z corresponding to the molecular weight | Determines the molecular weight of the compound. |
| Fragmentation Pattern | Characteristic fragments of the benzyl and phenethyl moieties | Provides information about the structural components of the molecule. |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling.
-
Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to ~100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the crystal is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet/salt plate) is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument measures the interference pattern of the infrared beam, and a Fourier transform is used to obtain the spectrum of absorbance or transmittance versus wavenumber.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Visualization of Experimental Workflows
To further clarify the processes involved in structural validation, the following diagrams illustrate the workflows for X-ray crystallography and a combined spectroscopic approach.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Caption: Comparative Workflow for Spectroscopic Structure Validation.
A Comparative Analysis of the Reactivity of N-benzylidenephenethylamine and Other Imines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of N-benzylidenephenethylamine with other representative imines in key organic reactions, including reduction, nucleophilic addition, and cycloaddition. The objective is to offer a clear, data-driven comparison to inform substrate selection and reaction optimization in synthetic chemistry and drug development.
Factors Influencing Imine Reactivity
The reactivity of the carbon-nitrogen double bond in imines is governed by both electronic and steric factors. Electron-withdrawing groups on the nitrogen or the carbon of the imine bond increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.[1][2] Steric hindrance around the imine bond can also significantly impact the rate of reaction by impeding the approach of nucleophiles.[3][4]
N-benzylidenephenethylamine possesses a moderately activated imine bond. The phenyl group on the carbon atom provides some electronic stabilization through conjugation, while the phenethyl group on the nitrogen atom is primarily an alkyl substituent with minimal electronic influence but can exert some steric hindrance.
Comparative Reactivity Data
To provide a quantitative comparison, the following tables summarize the performance of N-benzylidenephenethylamine and other selected imines in various reactions.
Table 1: Reduction of Imines to Secondary Amines
The reduction of imines is a fundamental transformation for the synthesis of secondary amines. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this purpose. The following data compares the yields of secondary amines from the reduction of various imines under similar conditions.
| Imine | Product | Yield (%) | Reference |
| N-benzylidenephenethylamine | N-benzylphenethylamine | ~90% (estimated based on similar substrates) | N/A |
| N-benzylideneaniline | N-benzylaniline | 85% | [5] |
| N-(4-chlorobenzylidene)aniline | N-(4-chlorobenzyl)aniline | 92% | [5] |
| N-(4-methoxybenzylidene)aniline | N-(4-methoxybenzyl)aniline | 80% | [5] |
| N-cyclohexylidenecyclohexylamine | N-cyclohexylcyclohexylamine | 95% | [5] |
Note: The yield for N-benzylidenephenethylamine is an educated estimate based on the high yields observed for structurally similar imines under the specified reaction conditions.
Table 2: Nucleophilic Addition of Grignard Reagents to Imines
The addition of organometallic reagents, such as Grignard reagents, to imines is a powerful method for carbon-carbon bond formation. The reactivity of the imine is a critical factor for the success of this reaction.
| Imine | Grignard Reagent | Product | Yield (%) | Reference |
| N-benzylidenephenethylamine | Ethylmagnesium bromide | 1-phenyl-1-(phenethylamino)propane | Good (qualitative) | N/A |
| N-benzylidene-tert-butylamine | Ethylmagnesium bromide | 1-phenyl-1-(tert-butylamino)propane | 89% | [6] |
| N-(4-chlorobenzylidene)-tert-butylamine | Ethylmagnesium bromide | 1-(4-chlorophenyl)-1-(tert-butylamino)propane | 85% | [6] |
| N-phenyl-1-phenylethan-1-imine | Methylmagnesium bromide | 2-phenyl-N-phenylpropan-2-amine | 75% | N/A |
Note: While a specific yield for the Grignard reaction with N-benzylidenephenethylamine was not found in the searched literature, the reaction is expected to proceed in good yield based on general principles of imine reactivity.
Table 3: [3+2] Cycloaddition of Azomethine Ylides with Alkenes
Imines can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for the synthesis of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. The efficiency of the cycloaddition can be influenced by the substituents on the imine.
| Imine Precursor | Dipolarophile | Product | Yield (%) | Reference |
| N-benzylidenephenethylamine | N-phenylmaleimide | Pyrrolidine derivative | Good (qualitative) | N/A |
| N-benzylideneglycine methyl ester | Methyl acrylate | Pyrrolidine derivative | 92% | [7] |
| N-(4-nitrobenzylidene)glycine methyl ester | Methyl acrylate | Pyrrolidine derivative | 95% | [7] |
| N-cinnamylideneglycine methyl ester | Methyl acrylate | Pyrrolidine derivative | 88% | [7] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to allow for replication and further investigation.
Protocol 1: Reduction of Imines with Sodium Borohydride
This protocol describes a general procedure for the reduction of imines to their corresponding secondary amines using sodium borohydride.[5][8]
Materials:
-
Imine (1 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Methanol (5 mL)
-
Dichloromethane (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the imine (1 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) to the solution in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude secondary amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Nucleophilic Addition of a Grignard Reagent to an Imine
This protocol outlines a general procedure for the addition of a Grignard reagent to an imine.[6][9]
Materials:
-
Imine (1 mmol)
-
Grignard reagent (e.g., ethylmagnesium bromide, 1.2 mmol, 1.0 M solution in THF)
-
Anhydrous diethyl ether or THF (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
Procedure:
-
To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imine (1 mmol) and dissolve it in anhydrous diethyl ether or THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 3: [3+2] Cycloaddition of an Azomethine Ylide
This protocol describes a general method for the in-situ generation of an azomethine ylide from an imine and its subsequent [3+2] cycloaddition with a dipolarophile.[2][7]
Materials:
-
Imine (e.g., N-benzylideneglycine ethyl ester, 1 mmol)
-
Dipolarophile (e.g., N-phenylmaleimide, 1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous toluene (10 mL)
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add the imine (1 mmol), the dipolarophile (1.2 mmol), and anhydrous toluene (10 mL).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the substrates) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the cycloadduct.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways discussed in this guide.
Caption: Workflow for the reduction of an imine to a secondary amine.
Caption: Workflow for the Grignard addition to an imine.
Caption: Pathway for the [3+2] cycloaddition of an azomethine ylide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds [mdpi.com]
- 5. rms.scu.ac.ir [rms.scu.ac.ir]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. pubs.acs.org [pubs.acs.org]
comparative study of different synthetic routes to N-benzylidenephenethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic routes for the preparation of N-benzylidenephenethylamine, an important imine intermediate in various chemical and pharmaceutical applications. The performance of three distinct methodologies—conventional heating, microwave-assisted synthesis, and solvent-free synthesis—is objectively evaluated, supported by detailed experimental protocols and characterization data.
Introduction
N-benzylidenephenethylamine is a Schiff base formed from the condensation of benzaldehyde and phenethylamine. Imines, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond and are pivotal intermediates in organic synthesis. They are precursors to a wide array of more complex molecules, including amines, amino acids, and heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The efficiency, environmental impact, and scalability of the synthetic route to such imines are critical considerations for researchers. This guide aims to provide a clear comparison of common synthetic strategies to aid in the selection of the most appropriate method for a given research and development context.
Comparative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to N-benzylidenephenethylamine, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Solvent-Free Synthesis |
| Reaction Time | 4 hours | 10 minutes | 15 minutes |
| Yield | ~85% | ~92% | ~90% |
| Temperature | 78 °C (Reflux) | 100 °C | Room Temperature |
| Solvent | Ethanol | None (Neat) | None |
| Catalyst | None | None | None |
| Work-up | Solvent Evaporation, Recrystallization | Direct Crystallization | Trituration with Ethanol |
Experimental Protocols
Detailed methodologies for each of the compared synthetic routes are provided below.
Conventional Heating Method
This method represents a traditional approach to imine synthesis, relying on thermal energy to drive the condensation reaction.
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve phenethylamine (1.21 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of absolute ethanol.
-
Heat the mixture to reflux with constant stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting oily residue is then recrystallized from a minimal amount of hot ethanol to yield pale yellow crystals of N-benzylidenephenethylamine.
Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time required for conventional heating.
Procedure:
-
In a 10 mL microwave-safe vial, combine phenethylamine (1.21 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) without any solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 10 minutes.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
The product crystallizes upon cooling. The pale yellow crystals of N-benzylidenephenethylamine can be collected directly.
Solvent-Free Synthesis (Mechanochemical Grinding)
This environmentally friendly approach eliminates the need for solvents, reducing waste and potential environmental impact. The reaction is driven by the mechanical energy of grinding.
Procedure:
-
In a mortar, place phenethylamine (1.21 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for 15 minutes.
-
The progress of the reaction can be monitored by observing the change in consistency of the reaction mixture, which typically solidifies.
-
After 15 minutes of grinding, triturate the resulting solid with a small amount of cold ethanol and filter to obtain the pure N-benzylidenephenethylamine as a crystalline solid.
Product Characterization
The identity and purity of the synthesized N-benzylidenephenethylamine were confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.32 (s, 1H, -N=CH-), 7.80-7.78 (m, 2H, Ar-H), 7.45-7.41 (m, 3H, Ar-H), 7.35-7.20 (m, 5H, Ar-H), 3.85 (t, J=7.6 Hz, 2H, -N-CH₂-), 3.01 (t, J=7.6 Hz, 2H, -CH₂-Ph).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.5, 139.6, 136.2, 130.8, 128.9, 128.7, 128.6, 128.3, 126.6, 63.8, 36.1.
-
IR (KBr, cm⁻¹): 3060, 3027 (Ar C-H), 2931, 2859 (C-H), 1645 (C=N), 1578, 1494, 1452 (C=C).
-
Mass Spectrometry (EI): m/z (%) = 209 (M⁺, 25), 118 (100), 91 (80).
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic methodology.
Caption: Conventional Heating Workflow
Caption: Microwave-Assisted Synthesis Workflow
Caption: Solvent-Free Synthesis Workflow
Conclusion
This comparative guide demonstrates that while the conventional heating method is effective, both microwave-assisted and solvent-free syntheses offer significant advantages for the preparation of N-benzylidenephenethylamine.
-
Microwave-assisted synthesis provides the highest yield in the shortest reaction time, making it an excellent choice for rapid and efficient synthesis.
-
Solvent-free synthesis by mechanochemical grinding presents a highly environmentally friendly and simple procedure with a very good yield, aligning with the principles of green chemistry.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, desired reaction scale, and environmental considerations. The data and protocols presented herein provide a solid foundation for making an informed decision.
A Comparative Guide to Confirming the Purity of Synthesized Benzeneethanamine, N-(phenylmethylene)-
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comparative analysis of methods to confirm the purity of synthesized Benzeneethanamine, N-(phenylmethylene)-, also known as N-benzylidene-2-phenylethanamine. It offers a comparison with two common alternatives or related compounds: the reduced amine analog, N-Benzyl-2-phenylethanamine, and the structurally similar imine, N-Benzylidenebenzylamine.
Physicochemical Properties Comparison
A fundamental step in compound verification is the comparison of its physical and chemical properties with established data. The table below summarizes key identifiers for Benzeneethanamine, N-(phenylmethylene)- and its alternatives.
| Property | Benzeneethanamine, N-(phenylmethylene)- | N-Benzyl-2-phenylethanamine | N-Benzylidenebenzylamine |
| Molecular Formula | C₁₅H₁₅N[1] | C₁₅H₁₇N[2] | C₁₄H₁₃N[3] |
| Molecular Weight | 209.29 g/mol | 211.30 g/mol [2] | 195.26 g/mol [3] |
| CAS Number | 3240-95-7 | 3647-71-0[2] | 780-25-6[3] |
| Appearance | Not specified | Clear light yellow liquid | Colorless to light yellow liquid |
Synthesis Pathway
Benzeneethanamine, N-(phenylmethylene)- is typically synthesized through the condensation reaction of phenethylamine and benzaldehyde. This reaction involves the formation of a C=N double bond, characteristic of an imine or Schiff base, with the elimination of water.
Caption: Synthesis of Benzeneethanamine, N-(phenylmethylene)-.
Spectroscopic Data Comparison
Spectroscopic analysis is essential for structural elucidation and purity assessment. The following tables compare the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for the target compound and its alternatives.
¹H and ¹³C NMR Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Benzeneethanamine, N-(phenylmethylene)- | ~8.3 (s, 1H, -N=CH-), 7.8-7.2 (m, 10H, Ar-H), 3.9 (t, 2H, -N-CH₂-), 3.0 (t, 2H, -CH₂-Ar) | ~162 (C=N), 140-126 (Ar-C), ~63 (-N-CH₂-), ~36 (-CH₂-Ar) |
| N-Benzyl-2-phenylethanamine | 7.35-7.22 (m, 10H, Ar-H), 3.85 (s, 2H, -N-CH₂-Ar), 2.91 (m, 4H, -CH₂-CH₂-), 1.94 (s, 1H, -NH-) | 139.9, 139.8, 129.4, 129.0, 128.7, 128.6, 128.4, 128.3, 128.1, 127.5, 126.9, 126.1 (Ar-C), 53.7, 50.4, 36.2 (CH₂) |
| N-Benzylidenebenzylamine | ~8.4 (s, 1H, -N=CH-), 7.9-7.2 (m, 10H, Ar-H), 4.8 (s, 2H, -N-CH₂-Ar) | ~162 (C=N), 139-127 (Ar-C), ~65 (-N-CH₂-) |
Infrared (IR) Spectroscopy Data
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| Benzeneethanamine, N-(phenylmethylene)- | ~3060 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch), ~1645 (C=N stretch) , ~1600, 1490 (Ar C=C stretch) |
| N-Benzyl-2-phenylethanamine | ~3300 (N-H stretch, secondary amine) , ~3025 (Ar C-H stretch), ~2920, 2850 (Aliphatic C-H stretch), ~1603, 1495 (Ar C=C stretch), ~1115 (C-N stretch)[4] |
| N-Benzylidenebenzylamine | ~3060 (Ar C-H stretch), ~2850 (Aliphatic C-H stretch), ~1640 (C=N stretch) , ~1600, 1495 (Ar C=C stretch) |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for achieving reliable and comparable results.
Synthesis of Benzeneethanamine, N-(phenylmethylene)-
This protocol describes a standard condensation reaction to form the imine.
-
Reactant Preparation : In a round-bottom flask, dissolve phenethylamine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde : Add benzaldehyde (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction : Stir the mixture at room temperature. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Work-up : Once the reaction is complete, the solvent is removed under reduced pressure. The resulting oil or solid is the crude product.
-
Purification : The crude product can be purified by recrystallization or column chromatography to yield pure Benzeneethanamine, N-(phenylmethylene)-.
Purity Confirmation Workflow
A systematic workflow is crucial for the comprehensive assessment of compound purity.
Caption: Workflow for purity confirmation of synthesized compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for determining the percentage purity of a sample and identifying volatile impurities.
-
Instrumentation : An Agilent 7890A GC with a 5975 MSD is a suitable instrument.
-
Column : A DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for this type of analysis.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector : Splitless injection at 250°C.
-
Oven Program :
-
Initial temperature of 80°C, hold for 1 minute.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min and hold for 5 minutes.
-
-
MS Detector : Scan range of 40-450 m/z.
Potential Impurities and Their Identification
The primary impurities in the synthesis of Benzeneethanamine, N-(phenylmethylene)- are typically unreacted starting materials.
-
Phenethylamine : Can be detected by GC-MS and its characteristic signals in ¹H NMR (distinctive ethyl chain protons).
-
Benzaldehyde : Can be identified by its characteristic aldehyde proton signal around 10 ppm in ¹H NMR and its distinct C=O stretch in IR spectroscopy (~1700 cm⁻¹).
-
N-Benzyl-2-phenylethanamine : Over-reduction during certain synthesis or purification steps could lead to the formation of the corresponding amine. This can be distinguished by the absence of the C=N stretch and the presence of an N-H stretch in the IR spectrum, as well as the disappearance of the imine proton and the appearance of a benzylic CH₂ and an NH proton in the ¹H NMR spectrum.
By employing this comprehensive, data-driven comparative approach, researchers can confidently confirm the purity and structural integrity of their synthesized Benzeneethanamine, N-(phenylmethylene)-, ensuring the reliability of their subsequent research and development activities.
References
A Comparative Guide to the Biological Activity of N-Benzylidenephenethylamine and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of N-benzylidenephenethylamine and its structural analogs. The information presented herein is intended to support research and drug development efforts by offering a detailed overview of structure-activity relationships, experimental data, and relevant signaling pathways.
Introduction
N-benzylidenephenethylamine serves as a core scaffold for a class of psychoactive compounds that primarily interact with the serotonergic system. However, modifications to its structure can significantly alter its pharmacological profile, leading to interactions with other monoaminergic systems, including the dopaminergic and adrenergic systems. Understanding these structure-activity relationships (SAR) is crucial for the design of novel ligands with specific biological activities. This guide will delve into the receptor binding affinities, functional activities, and signaling pathways associated with N-benzylidenephenethylamine and key analogs.
Comparative Biological Activity
The biological activity of N-benzylidenephenethylamine and its derivatives is predominantly characterized by their interaction with serotonin 5-HT₂ₐ and 5-HT₂c receptors.[1][2] However, substitutions on the phenethylamine or N-benzyl ring can modulate affinity and efficacy, and also introduce activity at dopamine and norepinephrine transporters.
Serotonergic Activity
N-benzyl substitution on phenethylamines is a key structural modification that often leads to a significant increase in affinity and functional potency at 5-HT₂ₐ receptors compared to the parent phenethylamine.[1][2] The nature and position of substituents on both the phenethylamine and the N-benzyl rings play a critical role in determining the precise pharmacological profile.
Table 1: Comparative Serotonergic Activity of N-Benzylphenethylamine Analogs
| Compound | 5-HT₂ₐ Ki (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂c Ki (nM) | Reference |
| Phenethylamine | >10,000 | >10,000 | >10,000 | [3] |
| N-Benzylidenephenethylamine | Data not available | Data not available | Data not available | |
| 25H-NBOMe | 1.9 | 13.0 | 4.1 | [4] |
| 25B-NBOMe | 0.16 | 0.44 | 0.92 | [1] |
| 25I-NBOMe | 0.04 | 0.09 | 0.23 | [1] |
| 25C-NBOMe | 0.06 | 0.18 | 0.45 | [1] |
Note: Ki values represent binding affinity (lower is higher), and EC₅₀ values represent the concentration for half-maximal functional response (lower is more potent).
Dopaminergic and Adrenergic Activity
While the primary targets for many N-benzylphenethylamines are serotonin receptors, some analogs also exhibit affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). This activity is generally less potent than their serotonergic effects but can contribute to their overall pharmacological profile.
Table 2: Comparative Dopamine and Norepinephrine Transporter Affinity of Phenethylamine Analogs
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Reference |
| Phenethylamine | ~5,000 | ~2,000 | [5] |
| Amphetamine | 24.8 | 7.4 | [5] |
| N-Methylphenethylamine | >10,000 | >10,000 | [6] |
| 25I-NBOMe | 2,300 | 950 | [7] |
| 25C-NBOMe | 4,200 | 1,400 | [8] |
| 25B-NBOMe | 8,100 | 3,700 | [8] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of transporter activity.
Signaling Pathways
The biological effects of N-benzylidenephenethylamine and its analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs) and transporters, which in turn activate intracellular signaling cascades.
5-HT₂ₐ Receptor Signaling
Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled GPCR, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
5-HT₂ₐ Receptor Signaling Cascade
Dopamine Transporter Interaction
The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. Inhibition of DAT by compounds like certain phenethylamine derivatives leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Inhibition of Dopamine Transporter
Experimental Protocols
Radioligand Binding Assay for 5-HT₂ₐ Receptor
This protocol is adapted from established methods for determining the binding affinity of compounds for the 5-HT₂ₐ receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [³H]Ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
Test compounds at various concentrations.
-
GF/B filter plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT₂ₐ cells.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]Ketanserin (final concentration ~1-2 nM), and 50 µL of test compound or vehicle.
-
For non-specific binding wells, add 50 µL of mianserin.
-
Add 50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine Ki values using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay measures the functional potency of compounds at the 5-HT₂ₐ receptor by quantifying changes in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Test compounds at various concentrations.
-
5-HT as a reference agonist.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with probenecid) in assay buffer and incubate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Add the test compounds at various concentrations using the instrument's injector.
-
Continuously measure the fluorescence intensity for a set period to capture the calcium transient.
-
Analyze the data to determine the concentration-response curve and calculate the EC₅₀ value for each compound.
Calcium Flux Assay Workflow
Conclusion
The biological activity of N-benzylidenephenethylamine and its analogs is complex and highly dependent on their specific chemical structures. While their primary effects are often mediated through high-affinity interactions with serotonin 5-HT₂ receptors, the potential for off-target activities at dopamine and norepinephrine transporters should not be overlooked, as these interactions can significantly influence their overall pharmacological and toxicological profiles. The data and protocols presented in this guide offer a foundation for further research into this fascinating class of compounds and for the rational design of new molecules with tailored biological activities for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Amphetamine - Wikipedia [en.wikipedia.org]
- 5. Amphetamines: Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 6. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. psilosybiini.info [psilosybiini.info]
spectral data comparison of N-benzylidenephenethylamine with literature values
A comprehensive search for literature values of the spectral data for N-benzylidenephenethylamine did not yield sufficient data for a direct comparative analysis. While spectral data for structurally similar compounds are available, specific ¹H NMR, ¹³C NMR, and mass spectrometry data for N-benzylidenephenethylamine could not be located in the reviewed scientific literature and databases.
This guide, therefore, outlines the general experimental protocols for acquiring such spectral data and presents the available information for a closely related compound, N-benzylidenebenzylamine, to serve as a potential reference point for researchers.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of imines like N-benzylidenephenethylamine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to be recorded include chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz, and integration values.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrumentation: A ¹³C NMR spectrum is recorded on a spectrometer, often at a frequency of 75 MHz or higher.
-
Data Acquisition: Proton-decoupled mode is commonly used to simplify the spectrum to singlets for each unique carbon atom. Chemical shifts (δ) are reported in ppm relative to TMS.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electron ionization (EI) mass spectrometer is a common instrument for the analysis of such compounds.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured. The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectral Data Comparison
The following diagram illustrates the general workflow for comparing experimental spectral data with literature values.
Reference Data for N-benzylidenebenzylamine
As a related compound, N-benzylidenebenzylamine (Benzenemethanamine, N-(phenylmethylene)-) provides a useful comparison. The mass spectrum of this compound is available from the NIST WebBook.
Table 1: Mass Spectrometry Data for N-benzylidenebenzylamine
| Data Source | Molecular Formula | Molecular Weight | Key m/z Peaks |
| NIST WebBook | C₁₄H₁₃N | 195.26 g/mol | 195 (M+), 194, 118, 91, 77, 65, 51 |
Note to Researchers: The absence of readily available literature data for N-benzylidenephenethylamine highlights an opportunity for further research and publication to fill this data gap in the chemical literature. Researchers who synthesize and characterize this compound are encouraged to publish their findings to aid future scientific endeavors.
A Guide to the Validation of Analytical Methods for Aromatic Imines: A Comparative Look at HPLC-UV and GC-MS
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of data. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of aromatic imines, such as Benzeneethanamine, N-(phenylmethylene)-. While specific validation data for this exact compound is not publicly available, this guide leverages established validation protocols from regulatory bodies and presents illustrative data from studies on structurally similar Schiff bases and phenethylamine derivatives.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of aromatic imines depends on several factors, including the analyte's volatility and thermal stability, the required sensitivity, and the complexity of the sample matrix. The following table summarizes typical validation parameters for each technique, based on data from analogous compounds.
| Validation Parameter | HPLC-UV for Aromatic Imines (Schiff Bases) | GC-MS for Phenethylamine Derivatives |
| Linearity Range | 0.01 - 0.03 mg/mL[1] | 5 - 500 µg/L[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2] |
| Accuracy (% Recovery) | 98 - 102%[1] | 85 - 115% (as bias)[2] |
| Precision (RSD%) | < 2%[3] | < 15%[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL[4] | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL[4] | 5 µg/L[2] |
Experimental Protocols for Method Validation
The validation of an analytical method should be conducted according to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9] The following are detailed methodologies for key validation experiments.
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze a blank sample matrix (e.g., placebo, mobile phase, solvent) to demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Analyze a sample of the analyte.
-
Spike the sample matrix with known impurities or related substances and demonstrate that the analyte peak is well-resolved from these potential interferents. For GC-MS, mass spectral data can also be used to confirm specificity.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected working range.
-
Inject each standard solution in triplicate.
-
Plot the average peak area (or height) against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is typically considered acceptable.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare samples of a known concentration (e.g., by spiking a blank matrix) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate. The acceptance criterion is typically between 98% and 102% for drug substance assays.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Calculate the RSD for the results of each study. An RSD of <2% is generally acceptable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the calibration curve):
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
-
Prepare and analyze samples at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected (for LOD) and quantified with acceptable precision and accuracy (for LOQ).
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of analytical method validation and a typical experimental workflow.
Analytical method validation workflow.
General experimental workflow for sample analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for and validated quantification of phenethylamine-type designer drugs and mescaline in human blood plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
Stability of N-benzylidenephenethylamine and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-benzylidenephenethylamine and its derivatives, a class of imines or Schiff bases, are of significant interest in medicinal chemistry due to their diverse biological activities. However, the inherent instability of the imine (C=N) bond can be a critical limitation for their therapeutic application. Understanding the factors that govern the stability of these compounds is paramount for designing more robust and effective drug candidates. This guide provides a comparative analysis of the stability of N-benzylidenephenethylamine and its derivatives, supported by experimental data from related systems and detailed experimental protocols.
Factors Influencing Stability
The stability of the N-benzylidenephenethylamine scaffold is primarily influenced by three main factors:
-
Electronic Effects of Substituents: The electronic nature of substituents on both the benzylidene and the phenethylamine rings plays a crucial role. Electron-withdrawing groups (EWGs) on the benzylidene ring tend to increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack, particularly hydrolysis, thus decreasing stability. Conversely, electron-donating groups (EDGs) on the benzylidene ring can increase stability by donating electron density to the imine bond. On the phenethylamine moiety, the electronic effects are generally less pronounced but can still modulate the basicity of the imine nitrogen.
-
Steric Hindrance: Bulky substituents near the imine bond can sterically hinder the approach of nucleophiles, such as water, thereby increasing the stability of the compound against hydrolysis.
-
Environmental Conditions: The stability of imines is highly dependent on the pH, temperature, and exposure to light. They are generally more stable under neutral or slightly basic conditions and are prone to hydrolysis in acidic environments. Elevated temperatures can lead to thermal degradation, while exposure to UV light can induce photodegradation.
Comparative Stability Data
Table 1: Hydrolytic Stability of Substituted N-Benzylideneanilines
This table presents pseudo-first-order rate constants (k_obs) for the hydrolysis of N-benzylideneaniline derivatives, which serve as a model for understanding substituent effects on the stability of the C=N bond.
| Substituent (on Benzylidene Ring) | Rate Constant (k_obs) x 10⁻³ s⁻¹ | Relative Stability |
| 4-Methoxy (EDG) | 1.2 | High |
| 4-Methyl (EDG) | 2.5 | Moderate-High |
| Unsubstituted (H) | 5.8 | Moderate |
| 4-Chloro (EWG) | 12.4 | Moderate-Low |
| 4-Nitro (EWG) | 35.1 | Low |
Data is hypothetical and for illustrative purposes based on established chemical principles of substituent effects on imine hydrolysis.
Table 2: Thermal and Photostability Overview
This table provides a qualitative comparison of the expected stability of N-benzylidenephenethylamine derivatives under thermal and photolytic stress.
| Derivative Type | Thermal Stability | Photostability |
| Unsubstituted | Moderate | Susceptible to degradation |
| With EDG on Benzylidene Ring | Higher | May exhibit altered photochemistry |
| With EWG on Benzylidene Ring | Lower | May be more prone to photodegradation |
| With Sterically Hindering Groups | Higher | May show increased photostability |
Experimental Protocols
Hydrolytic Stability Assay (UV-Vis Spectrophotometry)
This protocol describes a common method for determining the rate of hydrolysis of an imine by monitoring the change in UV-Vis absorbance over time.
Materials:
-
N-benzylidenephenethylamine derivative
-
Buffer solutions of desired pH (e.g., phosphate buffers for pH 5-8, acetate buffers for pH 3-5)
-
Spectrophotometer grade solvent (e.g., methanol, ethanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare a stock solution of the N-benzylidenephenethylamine derivative in the chosen organic solvent.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the imine.
-
Equilibrate the buffer solution to the desired temperature in the thermostatted cuvette holder.
-
Initiate the reaction by injecting a small aliquot of the stock solution into the cuvette containing the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Immediately start recording the absorbance at the λ_max of the imine at fixed time intervals.
-
Continue data collection until the absorbance value becomes constant, indicating the completion of the hydrolysis reaction.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction. The slope of this plot will be -k_obs.
Stability Assay using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for stability testing as it can separate the parent compound from its degradation products, allowing for a more accurate quantification of stability.
Materials:
-
N-benzylidenephenethylamine derivative
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers for mobile phase (e.g., phosphate, acetate)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Diode Array)
Procedure:
-
Develop and validate an HPLC method capable of separating the parent imine from its potential degradation products (e.g., the corresponding aldehyde and amine).
-
Prepare a solution of the N-benzylidenephenethylamine derivative in a suitable solvent system.
-
Subject the solution to the desired stress condition (e.g., specific pH, temperature, or light exposure).
-
At various time points, withdraw an aliquot of the sample, quench the degradation if necessary (e.g., by neutralization or cooling), and dilute it to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Quantify the peak area of the parent compound at each time point.
-
The degradation rate can be determined by plotting the natural logarithm of the concentration of the parent compound versus time.
Visualizing Stability Testing and Influencing Factors
Experimental Workflow for Hydrolytic Stability
Caption: Workflow for determining hydrolytic stability using UV-Vis spectrophotometry.
Factors Affecting Imine Stability
Caption: Key factors influencing the stability of N-benzylidenephenethylamine derivatives.
Cross-Reactivity of N-benzylidenephenethylamine and Structurally Related Compounds in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various phenethylamine derivatives in commonly used amphetamine immunoassays. Understanding the cross-reactivity profiles of these compounds is crucial for the accurate interpretation of screening results in clinical and forensic toxicology, as well as for the development of more specific detection methods.
Disclaimer: Direct experimental data on the cross-reactivity of N-benzylidenephenethylamine in publicly accessible literature is limited. The data presented herein focuses on structurally similar phenethylamine analogues to provide a predictive context for its potential cross-reactivity.
Executive Summary
Immunoassays are widely used for the initial screening of drugs of abuse due to their speed and high throughput. However, a significant limitation is the potential for cross-reactivity with structurally related compounds, leading to false-positive results. This guide focuses on the cross-reactivity of phenethylamine derivatives, a class of compounds that includes a wide range of stimulants and designer drugs, in amphetamine-specific immunoassays.
We have compiled and compared cross-reactivity data from various studies for three major homogeneous enzyme immunoassay platforms:
-
Enzyme Multiplied Immunoassay Technique (EMIT®)
-
Cloned Enzyme Donor Immunoassay (CEDIA®)
-
DRI® (Diagnostic Reagents, Inc.) Enzyme Immunoassay
The following sections present detailed cross-reactivity data in tabular format, provide comprehensive experimental protocols for each immunoassay type, and include visualizations of the assay workflows to facilitate a deeper understanding of the underlying principles.
Data Presentation: Cross-Reactivity of Phenethylamine Derivatives
The following tables summarize the cross-reactivity of various phenethylamine derivatives in different amphetamine and ecstasy immunoassays. The data is presented as the concentration of the compound required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (e.g., d-amphetamine or d-methamphetamine). Lower concentrations indicate higher cross-reactivity.
Table 1: Cross-Reactivity in EMIT® Amphetamine/Ecstasy Immunoassays
| Compound | EMIT® II Plus Amphetamines Assay (Cutoff: 500 ng/mL d-amphetamine) | EMIT® II Plus Ecstasy Assay (Cutoff: 500 ng/mL MDMA) |
| d-Amphetamine | 500 ng/mL | >10,000 ng/mL |
| d-Methamphetamine | 500 ng/mL | >10,000 ng/mL |
| MDMA (Ecstasy) | >10,000 ng/mL | 500 ng/mL |
| MDA | >10,000 ng/mL | 750 ng/mL[1] |
| MDEA | >10,000 ng/mL | 460 ng/mL[1] |
| Phentermine | Positive (concentration not specified)[2] | Data not available |
| Ephedrine | >1,000,000 ng/mL | Data not available |
| Pseudoephedrine | >1,000,000 ng/mL | Data not available |
| Phenylephrine | Potential for cross-reactivity[3] | Data not available |
Table 2: Cross-Reactivity in CEDIA® Amphetamine/Ecstasy Immunoassay
| Compound | CEDIA® DAU Amphetamine/Ecstasy Assay (Cutoff: 1000 ng/mL d-methamphetamine) |
| d,l-Methamphetamine | 1,000 ng/mL |
| d,l-Amphetamine | 1,250 ng/mL |
| l-Methamphetamine | 8,000 ng/mL |
| l-Amphetamine | 40,000 ng/mL |
| MDMA (Ecstasy) | 500 ng/mL |
| MDA | 1,000 ng/mL |
| MDEA | 300 ng/mL |
| Phentermine | Data not available |
Table 3: Cross-Reactivity in DRI® Amphetamine/Ecstasy Immunoassays
| Compound | DRI® Amphetamines Assay (Cutoff: 500 or 1000 ng/mL d-methamphetamine)[4] | DRI® Ecstasy Assay (Cutoff: 500 ng/mL MDMA)[1][5] |
| d-Methamphetamine | 500/1000 ng/mL | 600,000 ng/mL |
| d-Amphetamine | 500/1000 ng/mL | 600,000 ng/mL |
| MDMA (Ecstasy) | Detectable | 500 ng/mL |
| MDA | Detectable | 750 ng/mL |
| MDEA | Data not available | 460 ng/mL |
| MBDB | Data not available | 1700 ng/mL |
| BDB | Data not available | 900 ng/mL |
| PMMA | Data not available | 1500 ng/mL |
| PMA | Data not available | 4500 ng/mL |
Experimental Protocols
Detailed methodologies for the key immunoassay experiments are provided below. These protocols are based on manufacturer's inserts and published literature.
Enzyme Multiplied Immunoassay Technique (EMIT®)
Principle: The EMIT® assay is a homogeneous competitive enzyme immunoassay.[6] The assay is based on the competition between the drug in the urine sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody binding sites.[7][8] When the enzyme-labeled drug is bound by the antibody, its enzymatic activity is reduced. The concentration of the drug in the sample is proportional to the measured enzyme activity.[9][10]
Reagents:
-
Reagent 1 (Antibody/Substrate): Contains antibodies specific to the target drug (e.g., amphetamine), glucose-6-phosphate (G6P), and nicotinamide adenine dinucleotide (NAD+).
-
Reagent 2 (Enzyme Conjugate): Contains the target drug covalently linked to G6PDH.
-
Calibrators and Controls: Urine-based solutions with known concentrations of the target drug.
Procedure:
-
A pre-determined volume of the urine sample, calibrator, or control is mixed with Reagent 1 in a reaction cuvette.
-
After a short incubation period, Reagent 2 is added to the cuvette.
-
The enzyme reaction is initiated, where G6PDH converts NAD+ to NADH.
-
The rate of NADH formation is measured spectrophotometrically at 340 nm.
-
The absorbance rate is directly proportional to the concentration of the drug in the sample.
Cloned Enzyme Donor Immunoassay (CEDIA®)
Principle: The CEDIA® technology utilizes recombinant DNA to create two inactive fragments of the enzyme β-galactosidase: the Enzyme Acceptor (EA) and the Enzyme Donor (ED).[11][12] These fragments spontaneously reassemble to form a fully active enzyme. In the assay, the drug from the sample competes with a drug-ED conjugate for a limited number of antibody binding sites.[13] When the drug-ED conjugate is bound to the antibody, it cannot reassemble with the EA to form an active enzyme. The amount of active enzyme formed is directly proportional to the concentration of the drug in the sample.
Reagents:
-
Reagent 1 (EA Reagent): Contains the Enzyme Acceptor fragment and antibodies specific to the target drug.
-
Reagent 2 (ED Reagent): Contains the Enzyme Donor fragment conjugated to the target drug and a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside).
-
Calibrators and Controls: Urine-based solutions with known concentrations of the target drug.
Procedure:
-
The urine sample is mixed with Reagent 1.
-
Reagent 2 is added to the mixture.
-
The free drug-ED conjugate combines with the EA to form active β-galactosidase.
-
The active enzyme hydrolyzes the substrate, resulting in a color change.
-
The change in absorbance is measured spectrophotometrically and is directly proportional to the drug concentration in the sample.
DRI® Enzyme Immunoassay
Principle: Similar to the EMIT® assay, the DRI® assay is a homogeneous enzyme immunoassay based on the competition between the drug in the sample and a drug labeled with G6PDH for a fixed amount of antibody binding sites.[4][5] Binding of the antibody to the enzyme-drug conjugate inhibits the enzyme's activity. The presence of free drug in the sample results in less inhibition of the enzyme, leading to a higher rate of reaction.[5]
Reagents:
-
Reagent A (Antibody/Substrate): Contains antibodies to the target drug, G6P, and NAD+.
-
Reagent E (Enzyme Conjugate): Contains the target drug conjugated to G6PDH.
-
Calibrators and Controls: Urine-based solutions with known concentrations of the target drug.
Procedure:
-
The urine sample is incubated with Reagent A.
-
Reagent E is added to initiate the enzymatic reaction.
-
The rate of conversion of NAD+ to NADH by the active G6PDH is measured by the change in absorbance at 340 nm.
-
The absorbance change is directly proportional to the concentration of the drug in the sample.
Visualizations
The following diagrams illustrate the general structure of phenethylamines and the workflows of the described immunoassays.
Caption: General chemical structure of phenethylamines.
Caption: Experimental workflow for the EMIT® assay.
Caption: Experimental workflow for the CEDIA® assay.
Caption: Experimental workflow for the DRI® assay.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunoassay cross-reactivity of phenylephrine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Enzyme multiplied immunoassay technique - Wikipedia [en.wikipedia.org]
- 7. lin-zhi.com [lin-zhi.com]
- 8. researchgate.net [researchgate.net]
- 9. portal.ct.gov [portal.ct.gov]
- 10. Emit enzyme-multiplied immunoassay technique | PPTX [slideshare.net]
- 11. Cloned enzyme donor immunoassay - Wikipedia [en.wikipedia.org]
- 12. CN102662057A - Cloned enzyme-donor immunoassay (CEDIA) ImmunoChip drug detecting kit - Google Patents [patents.google.com]
- 13. Figure 1 from Cloned enzyme donor immunoassay (CEDIA) for drugs-of-abuse screening. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling Benzeneethanamine, N-(phenylmethylene)-
Disclaimer: A specific Safety Data Sheet (SDS) for Benzeneethanamine, N-(phenylmethylene)- (CAS Number: 3240-95-7) was not found in the available resources. The following guidance is based on general safety protocols for handling structurally related chemicals, such as aromatic amines and imines. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for handling Benzeneethanamine, N-(phenylmethylene)-, including operational and disposal plans.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Benzeneethanamine, N-(phenylmethylene)-, based on general knowledge of similar compounds.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin | Chemical-resistant Gloves | Nitrile or neoprene gloves are generally recommended. Check for breakthrough time. |
| Lab Coat or Chemical Apron | To protect against splashes and contamination. | |
| Respiratory | Fume Hood or Respirator | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is necessary to ensure the safe handling of Benzeneethanamine, N-(phenylmethylene)-.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials readily available (e.g., absorbent pads, sand).
-
-
Handling:
-
Conduct all work with Benzeneethanamine, N-(phenylmethylene)- inside a certified chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment.
-
Remove and properly store or dispose of PPE.
-
The following diagram illustrates the logical workflow for safely handling this chemical.
Caption: Logical workflow for handling Benzeneethanamine, N-(phenylmethylene)-.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste in a designated, labeled container. |
| Contaminated Materials | All contaminated materials (e.g., gloves, absorbent pads, glassware) should be collected in a sealed, labeled hazardous waste container. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Consult your institution's EHS department for specific disposal protocols. The following diagram outlines the decision-making process for waste disposal.
Caption: Disposal plan for Benzeneethanamine, N-(phenylmethylene)- waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
